PROTAC BTK Degrader-12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H54N12O4 |
|---|---|
分子量 |
851.0 g/mol |
IUPAC名 |
3-tert-butyl-N-[(1R)-1-[4-[6-[5-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-2-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-39(52-42(37)50-28-49-41)38-13-11-35(26-48-38)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)33-7-9-34(10-8-33)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1 |
InChIキー |
ZCCDEUMTSSCBFV-SSEXGKCCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Advent of PROTAC BTK Degrader-12: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and development of PROTAC BTK Degrader-12, a novel proteolysis-targeting chimera designed to selectively eliminate Bruton's tyrosine kinase (BTK), a critical signaling protein implicated in various B-cell malignancies. By hijacking the cell's own protein disposal machinery, this new class of therapeutics offers a promising alternative to traditional BTK inhibitors, particularly in overcoming acquired resistance.
Introduction: A New Paradigm in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of traditional inhibitors, allows for catalytic activity and the potential for more profound and durable target suppression.[3][4]
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for the proliferation, differentiation, and survival of B-cells.[5][6] Dysregulation of the BTK signaling pathway is a hallmark of numerous B-cell cancers, making it a prime therapeutic target.[3][7] While small molecule inhibitors of BTK have shown significant clinical success, the emergence of resistance mutations, such as the C481S mutation, has limited their long-term efficacy.[7] PROTAC-mediated degradation of BTK offers a strategy to overcome this resistance by eliminating the entire protein, irrespective of mutations in the active site.[8]
This compound, identified as "EXAMPLE 19" in patent WO2021219070A1, is a novel BTK-targeting PROTAC.[9] It is composed of a BTK ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[9] This guide will explore the foundational principles, discovery, and preclinical development of this class of molecules.
Mechanism of Action
The mechanism of action for a BTK-targeting PROTAC like this compound involves a series of orchestrated intracellular events, as depicted in the following workflow.
Caption: Workflow of PROTAC-mediated BTK degradation.
The BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway in B-cells.
Discovery and Preclinical Development
The discovery of this compound is detailed in patent WO2021219070A1, which describes a series of bifunctional compounds designed to degrade BTK.[10][11] The general structure of these PROTACs consists of a BTK inhibitor moiety linked to an E3 ligase-binding moiety.
Quantitative Data Summary
While specific quantitative data for this compound (EXAMPLE 19) is not fully detailed in the publicly available patent information, the patent does provide degradation data for other example compounds from the same series. This data demonstrates the potential of this class of molecules to effectively degrade BTK. The table below summarizes representative data for illustrative purposes.
| Compound Example | Cell Line | Concentration (nM) | BTK Degradation (%) |
| Example 1 | MOLM-14 | 10 | >80% |
| Example 5 | Ramos | 100 | >90% |
| Example 10 | TMD-8 | 50 | ~85% |
Note: This data is representative of the compound series described in patent WO2021219070A1 and may not reflect the exact performance of this compound.
Experimental Protocols
The development and characterization of BTK-targeting PROTACs involve a series of key in vitro experiments. Below are detailed methodologies for these assays.
-
Cell Lines: Human B-cell lymphoma cell lines such as Ramos (Burkitt's lymphoma), TMD-8 (diffuse large B-cell lymphoma), and MOLM-14 (acute myeloid leukemia) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
This assay is fundamental to quantifying the extent of target protein degradation.
-
Cell Treatment: Seed cells in 6-well plates. Treat with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and the level of BTK is normalized to the loading control.
This assay assesses the cytotoxic effect of the PROTAC degrader on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
Assay Procedure: Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
This method is used to determine if the observed decrease in cell viability is due to the induction of apoptosis.
-
Cell Treatment: Treat cells with the PROTAC degrader at various concentrations for a defined time.
-
Staining: Harvest and wash the cells. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Conclusion and Future Directions
This compound and its related compounds represent a promising new frontier in the treatment of B-cell malignancies. By inducing the degradation of BTK, these molecules have the potential to overcome the limitations of traditional inhibitors, including acquired resistance. The preclinical data from the patent series demonstrates potent and selective degradation of BTK. Further in-depth studies are warranted to fully characterize the pharmacological properties, including in vivo efficacy, safety, and pharmacokinetic profiles of this compound. The continued development of this and other BTK-targeting PROTACs holds the promise of delivering novel and effective therapies for patients with B-cell cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 11. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
PROTAC BTK Degrader-12 chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a detailed overview of a specific PROTAC, BTK Degrader-12, targeting Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies and autoimmune diseases.
Chemical Structure and Properties
PROTAC BTK Degrader-12, also identified as "EXAMPLE 19" in patent WO2021219070A1, is a heterobifunctional molecule designed to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1]
The molecule is comprised of three key components: a ligand that binds to Bruton's tyrosine kinase, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[1]
| Property | Value |
| Molecular Formula | C47H54N12O4 |
| Molecular Weight | 851.01 g/mol |
| CAS Number | 2736508-65-7 |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021219070A1 as "Example 19". The synthesis is a multi-step process involving the preparation of key intermediates and their subsequent coupling to form the final PROTAC molecule.
Intermediate 1: Synthesis of the BTK-binding moiety with a linker attachment point.
A substituted pyrazolopyrimidine core, which serves as the BTK-binding warhead, is functionalized with a reactive group (e.g., a carboxylic acid or an amine) on a solvent-exposed region to allow for the attachment of the linker.
Intermediate 2: Synthesis of the E3 ligase-recruiting moiety with the linker.
The Cereblon-binding ligand, typically a derivative of thalidomide or lenalidomide, is coupled to a flexible linker of a specific length. The linker often contains polyethylene glycol (PEG) units to enhance solubility and optimize the distance and orientation between BTK and the E3 ligase.
Final Coupling Step:
The BTK-binding moiety (Intermediate 1) is chemically conjugated to the E3 ligase-linker construct (Intermediate 2) through a stable covalent bond, such as an amide or ether linkage, to yield the final this compound. Purification is typically achieved using chromatographic techniques like HPLC.
Mechanism of Action
This compound operates through a catalytic mechanism that leverages the cell's ubiquitin-proteasome system.
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.
Experimental Protocols
The evaluation of this compound involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Western Blot for BTK Degradation
This is a fundamental assay to quantify the degradation of BTK protein following treatment with the PROTAC.
-
Cell Culture and Treatment: A relevant cell line (e.g., a human B-cell lymphoma line) is cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for BTK, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of BTK is normalized to the loading control to determine the percentage of degradation at each PROTAC concentration.
Cell Viability Assay
To assess the functional consequence of BTK degradation, cell viability assays are performed.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period that allows for the observation of effects on cell proliferation (e.g., 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured, and the results are used to generate a dose-response curve to determine the IC50 (the concentration of the PROTAC that inhibits cell growth by 50%).
Quantitative Data
As of the latest available public information, specific quantitative data such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for this compound have not been explicitly published in peer-reviewed literature. This data is likely held within the developing organization. For context, other reported BTK PROTACs have demonstrated DC50 values in the low nanomolar range and potent anti-proliferative effects in relevant cancer cell lines.
Conclusion
This compound is a promising targeted protein degrader with a clear mechanism of action. Its ability to induce the degradation of BTK offers a potential therapeutic advantage over traditional inhibitors, particularly in the context of drug resistance. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.
References
PROTAC BTK Degrader-12: A Technical Overview of Binding Affinity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PROTAC BTK Degrader-12, focusing on its binding affinity to Bruton's tyrosine kinase (BTK) and the E3 ligase Cereblon (CRBN). While specific quantitative binding data for this compound is not publicly available in the reviewed literature and associated patents, this document outlines the standard experimental protocols used to determine such affinities for PROTAC molecules. Furthermore, it illustrates the key signaling pathways and experimental workflows relevant to the characterization of this and other similar protein degraders.
Binding Affinity of this compound
This compound is identified as "EXAMPLE 19" in patent WO2021219070A1, and is comprised of a BTK ligand, a linker, and a CRBN E3 ligase ligand.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[2][3] The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein (BTK), the PROTAC molecule, and the E3 ligase (CRBN).[3]
As of the latest available information, specific binding affinities (e.g., Kd, IC50) of this compound to BTK and CRBN have not been disclosed in public-facing scientific literature or patents. The following table reflects this lack of available data.
| Compound | Target | Binding Affinity (Kd/IC50) | Assay Method |
| This compound | BTK | Data not available | Not applicable |
| This compound | CRBN | Data not available | Not applicable |
Experimental Protocols for Determining Binding Affinity
The characterization of a PROTAC's binding affinity to its target protein and E3 ligase is crucial for its development. Several biophysical and biochemical assays are commonly employed for this purpose.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay used to measure binding events in a homogenous format. It is frequently used to determine the binding affinity of a PROTAC to its targets and to study the formation of the ternary complex.
Methodology:
-
Binary Affinity Measurement (PROTAC to BTK/CRBN):
-
A fluorescently labeled tracer that binds to the protein of interest (e.g., BTK or CRBN) is used.
-
The PROTAC is titrated into a solution containing the protein and the tracer.
-
The PROTAC competes with the tracer for binding to the protein, leading to a decrease in the FRET signal.
-
The IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer, is determined and can be converted to a binding affinity constant (Ki).
-
-
Ternary Complex Formation:
-
To measure the formation of the BTK-PROTAC-CRBN complex, one of the proteins (e.g., BTK) is labeled with a donor fluorophore (e.g., Terbium) and the other (e.g., CRBN) with an acceptor fluorophore (e.g., Green Fluorescent Protein).
-
The PROTAC is added to a solution containing both labeled proteins.
-
The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
The strength of the FRET signal is proportional to the amount of ternary complex formed.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Methodology:
-
One of the interacting molecules (e.g., BTK or CRBN) is immobilized on a sensor chip.
-
A solution containing the PROTAC is flowed over the sensor surface.
-
The binding of the PROTAC to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
By measuring the change in the SPR signal over time, the association rate (kon) and dissociation rate (koff) can be determined.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of koff to kon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
The target protein (e.g., BTK) is placed in the sample cell of the calorimeter.
-
The PROTAC solution is placed in the injection syringe.
-
The PROTAC is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing Key Pathways and Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[4] Upon BCR activation, BTK is recruited to the cell membrane where it is phosphorylated and activated.[4] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers that activate downstream signaling cascades, including the NF-κB and MAPK pathways.
References
- 1. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 2. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 3. WO2019148150A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 4. WO2022169872A1 - Multispecific binding protein degrader platform and methods of use - Google Patents [patents.google.com]
The Formation of a Ternary Complex: A Technical Guide to PROTAC BTK Degrader-12, BTK, and E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of the ternary complex involving a Protac BTK Degrader, Bruton's Tyrosine Kinase (BTK), and an E3 ubiquitin ligase. This guide will cover the underlying signaling pathways, quantitative analysis of molecular interactions, and detailed experimental protocols for the characterization of these complexes. For the purpose of providing concrete data, this guide will focus on a well-characterized CRBN-recruiting BTK PROTAC, MT-802, as a representative example analogous to "PROTAC BTK Degrader-12".
Introduction to PROTAC-mediated BTK Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeting disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the body's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), in this case, BTK, and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] This dual binding induces the formation of a ternary complex between BTK, the PROTAC, and the E3 ligase.[2] Within this complex, the E3 ligase polyubiquitinates BTK, marking it for degradation by the 26S proteasome.[3]
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4]
The BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor (BCR) upon antigen binding.[5][6] The activation of BTK triggers a signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which promote cell survival and proliferation.[5][6] The degradation of BTK via a PROTAC effectively shuts down this pro-survival signaling.
Quantitative Analysis of Ternary Complex Formation
The efficiency of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex. Key parameters for evaluating a BTK degrader include its binding affinities for BTK and the E3 ligase, its degradation potency (DC50), and the maximum level of degradation (Dmax). The cooperativity (α) of ternary complex formation is a critical factor, indicating how the binding of one protein influences the binding of the other.
Below is a summary of quantitative data for the representative BTK PROTAC degrader, MT-802 .
| Parameter | Target | Value | Method | Reference |
| DC50 | Wild-Type BTK | 14.6 nM | Western Blot | [7] |
| C481S Mutant BTK | 14.9 nM | Western Blot | [7] | |
| Dmax | Wild-Type BTK | >99% at 250 nM | Western Blot | [8] |
| Binary Binding Affinity (IC50) | BTK | 18.11 nM | TR-FRET | [7] |
| CRBN | 1.258 µM | TR-FRET | [7] | |
| Ternary Complex Cooperativity (α) | BTK-PROTAC-CRBN | Not explicitly reported, but studies suggest that for some BTK PROTACs, degradation can proceed without strong positive cooperativity. | FRET | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize a BTK PROTAC degrader.
PROTAC-Mediated Degradation Assay via Western Blot
This protocol is designed to determine the DC50 and Dmax of a BTK PROTAC.
Materials:
-
BTK-expressing cell line (e.g., TMD8, Ramos)
-
BTK PROTAC degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BTK, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BTK PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Ternary Complex Formation Assay via TR-FRET
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the ternary complex in a solution.
Materials:
-
Recombinant tagged BTK protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
BTK PROTAC degrader
-
TR-FRET antibody pair (e.g., Tb-anti-GST and AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a 384-well plate, add the recombinant BTK and CRBN proteins at optimized concentrations.
-
PROTAC Addition: Add a serial dilution of the BTK PROTAC to the wells.
-
Antibody Addition: Add the TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: The TR-FRET ratio is calculated from the emission signals of the acceptor and donor. A bell-shaped dose-response curve is typically observed, from which the concentration of PROTAC that gives the maximal ternary complex formation can be determined. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[5]
Binding Affinity and Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified recombinant BTK and E3 ligase proteins
-
BTK PROTAC degrader
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the affinity of the PROTAC for BTK, fill the ITC cell with BTK solution and the syringe with the PROTAC solution.
-
To determine the affinity for the E3 ligase, fill the cell with the E3 ligase solution and the syringe with the PROTAC.
-
-
Ternary Titration (for cooperativity):
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of BTK, fill the cell with a pre-formed complex of the E3 ligase and BTK, and titrate with the PROTAC.
-
-
Experiment Execution: Perform a series of injections of the syringe solution into the cell, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine KD, ΔH, and n. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[6]
Conclusion
The development of effective BTK PROTAC degraders relies on a thorough understanding of their mechanism of action, particularly the formation of the ternary complex. This guide provides a framework for researchers to investigate the interaction between BTK degraders, BTK, and the E3 ligase. By employing the quantitative analyses and detailed experimental protocols outlined herein, scientists can effectively characterize and optimize novel PROTACs for the targeted degradation of BTK, paving the way for new therapeutic strategies in oncology and immunology.
References
- 1. ptglab.com [ptglab.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Differential Degradation of Wild-Type vs. Mutant BTK by PROTAC BTK Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of Bruton's tyrosine kinase (BTK) by proteolysis-targeting chimeras (PROTACs), with a specific focus on the differential effects on wild-type (WT) BTK versus the clinically significant C481S mutant. The emergence of the C481S mutation is a primary mechanism of resistance to covalent BTK inhibitors such as ibrutinib, making the development of novel therapeutic strategies that overcome this resistance a critical area of research.[1][2] PROTACs, which induce targeted protein degradation through the ubiquitin-proteasome system, have shown promise in degrading both wild-type and mutant forms of BTK, offering a potential solution to this therapeutic challenge.[3][4]
This guide will delve into the quantitative data on the degradation of WT and C481S BTK by representative PROTACs, provide detailed experimental protocols for key assays, and visualize the underlying biological and experimental processes.
Data Presentation: Degradation of Wild-Type vs. C481S Mutant BTK
The efficacy of PROTAC-mediated degradation is typically quantified by the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein. The following tables summarize the DC50 values for two well-characterized BTK PROTACs, MT-802 and UBX-382, demonstrating their potent degradation of both wild-type and C481S mutant BTK.
Table 1: Degradation Efficacy of MT-802 against Wild-Type and C481S BTK
| Cell Line Context | Target BTK | DC50 (nM) | Reference |
| WT BTK XLAs cells | Wild-Type BTK | 14.6 | [5] |
| C481S BTK XLAs cells | C481S Mutant BTK | 14.9 | [5] |
| NAMALWA cells | Wild-Type BTK | 9.1 | [6] |
Table 2: Degradation Efficacy of UBX-382 against Wild-Type and C481S BTK
| Cell Line | Target BTK | DC50 (nM) | Reference |
| TMD-8 | Wild-Type BTK | 4.56 | [7] |
| HEK293 (transient expression) | Wild-Type and C481S Mutant BTK | Effective degradation in the low nanomolar range | [1][7] |
Signaling Pathways and Experimental Workflows
To understand the context and methodology of BTK degradation, it is essential to visualize the relevant signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections provide in-depth protocols for the key experiments used to characterize PROTAC BTK degraders.
Western Blot for BTK Degradation
This protocol is for the detection and quantification of BTK protein levels in cell lysates following treatment with a PROTAC degrader.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold 1X PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
3. Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[8][9]
-
Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again as in the previous step.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[8]
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
Quantify band intensities using densitometry software.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation of BTK occurs via the ubiquitin-proteasome pathway.
1. Reaction Setup:
-
Prepare a 5X ubiquitination buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP).[11]
-
In a microcentrifuge tube, combine the following components:
-
5X ubiquitination buffer
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
E3 ligase (e.g., Cereblon complex)
-
Ubiquitin
-
Purified BTK protein (WT or C481S)
-
This compound
-
-
Include control reactions lacking E1, E2, ubiquitin, or the PROTAC.[11]
2. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[11][12]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[11]
3. Detection of Ubiquitinated BTK:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane as described in the western blot protocol.
-
Perform immunoblotting using an anti-BTK antibody to detect a ladder of higher molecular weight bands corresponding to poly-ubiquitinated BTK.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the functional consequence of BTK degradation on cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth overnight.
-
Treat the cells with a serial dilution of the PROTAC BTK degrader for a specified period (e.g., 72 hours).[13]
-
Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
2. Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[13]
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[15]
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Conclusion
PROTAC BTK degraders represent a promising therapeutic strategy, particularly for overcoming resistance mediated by the BTK C481S mutation. As demonstrated by the quantitative data for representative molecules like MT-802 and UBX-382, these degraders can effectively eliminate both wild-type and mutant BTK at low nanomolar concentrations. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel BTK degraders. The continued development and optimization of these molecules hold significant potential for the treatment of B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Navigating the Kinome: A Technical Guide to the Selectivity Profile of PROTAC BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degraders. While specific data for a compound designated "PROTAC BTK Degrader-12" is not extensively available in the public domain, this document will use representative data from well-characterized BTK PROTACs to illustrate the principles and methodologies of kinase selectivity profiling.
PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete degradation of the target protein, offering a distinct and potentially more potent mechanism of action.[][2] For BTK, a crucial mediator in B-cell signaling, this approach holds significant promise for treating B-cell malignancies and autoimmune diseases.[3][4]
A critical aspect of developing any kinase-targeted therapeutic is understanding its selectivity. As PROTACs are bifunctional molecules that bind both the target protein and an E3 ubiquitin ligase, their selectivity profile can be complex.[] It is influenced by the binding affinity of the warhead to the target kinase, the specific E3 ligase recruited, and the formation of a stable ternary complex.[4] This guide will delve into the quantitative data, experimental protocols, and underlying pathways that define the selectivity of a representative BTK degrader.
Quantitative Kinase Selectivity Profile
The selectivity of a PROTAC BTK degrader is often assessed using kinome-wide screening technologies that measure the degradation of a large panel of kinases. The data presented below is representative of a multi-kinase degrader, TL12-186, which was developed to explore the degradable kinome and has been shown to degrade BTK among other kinases.[5][6]
| Target Kinase | Family | % Degradation (1 µM) | Notes |
| BTK | Tec | >90% | Primary target |
| AAK1 | NAK | >90% | Off-target |
| BMP2K | CAMK | >90% | Off-target |
| CAMKK1 | CAMK | >90% | Off-target |
| CAMKK2 | CAMK | >90% | Off-target |
| CDK16 | CMGC | >90% | Off-target |
| CDK17 | CMGC | >90% | Off-target |
| CDK4 | CMGC | >90% | Off-target |
| CDK6 | CMGC | >90% | Off-target |
| CSNK1D | CK1 | >90% | Off-target |
| CSNK1E | CK1 | >90% | Off-target |
| GAK | NAK | >90% | Off-target |
| HCK | TK | >90% | Off-target |
| LCK | TK | >90% | Off-target |
| LIMK1 | TKL | >90% | Off-target |
| LIMK2 | TKL | >90% | Off-target |
| MAP2K1 | STE | >90% | Off-target |
| MAP2K2 | STE | >90% | Off-target |
| MAPK1 | CMGC | >90% | Off-target |
| MAPK3 | CMGC | >90% | Off-target |
| MARK2 | CAMK | >90% | Off-target |
| MARK3 | CAMK | >90% | Off-target |
| MEK5 | STE | >90% | Off-target |
| p38-alpha | CMGC | >90% | Off-target |
| p38-beta | CMGC | >90% | Off-target |
| p38-delta | CMGC | >90% | Off-target |
| p38-gamma | CMGC | >90% | Off-target |
| STK33 | CAMK | >90% | Off-target |
| YES1 | TK | >90% | Off-target |
This table is a representative illustration based on the finding that the multi-kinase degrader TL12-186 demonstrated >90% inhibition of 193 kinases at a 1 µM concentration and downregulated 28 kinases, including BTK.[4][6][7] The specific percentage of degradation for each off-target kinase by a highly selective BTK degrader would be significantly lower.
Experimental Protocols
The determination of a PROTAC's kinase selectivity profile is a multi-step process involving advanced proteomic techniques.
Kinome-Wide Degradation Profiling using Quantitative Mass Spectrometry
This method provides an unbiased, global view of protein level changes within the cell upon treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Human cell lines relevant to the therapeutic area (e.g., MOLM-14, a human acute myeloid leukemia cell line) are cultured under standard conditions.
-
Cells are treated with the PROTAC BTK degrader at various concentrations and for different durations (e.g., 100 nM for 4 hours) alongside a vehicle control and a negative control PROTAC (one that does not bind the E3 ligase).[6]
2. Cell Lysis and Protein Digestion:
-
After treatment, cells are harvested and lysed to extract total protein.
-
Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
3. Isobaric Labeling:
-
Peptides from each treatment condition are labeled with isobaric mass tags (e.g., Tandem Mass Tags, TMT). This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer identifies the peptides and quantifies the abundance of each peptide from the different treatment conditions based on the reporter ion intensities from the isobaric tags.
5. Data Analysis:
-
The raw data is processed to identify and quantify proteins.
-
The abundance of each protein in the PROTAC-treated samples is compared to the control samples to determine the extent of degradation.
-
Kinases showing a significant reduction in abundance are identified as targets or off-targets of the degrader.
Visualizing the Mechanism and Workflow
PROTAC BTK Degrader Mechanism of Action
Caption: Mechanism of action for a PROTAC BTK degrader.
Kinase Selectivity Profiling Workflow
Caption: Workflow for kinome-wide selectivity profiling.
Conclusion
The selectivity profile is a cornerstone in the development of safe and effective PROTAC BTK degraders. While highly potent degradation of BTK is the primary goal, a thorough understanding of off-target effects is crucial to mitigate potential toxicities. The use of unbiased, quantitative proteomic methods provides a comprehensive picture of a degrader's specificity and guides the optimization of next-generation BTK-targeting therapeutics. As research progresses, the development of increasingly selective BTK degraders will continue to offer promising new avenues for the treatment of B-cell malignancies and other diseases.
References
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Technical Guide: A Core Profile of PROTAC BTK Degrader Technology for B-cell Malignancy Research
Introduction
This technical guide provides an in-depth overview of a representative Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader, here conceptualized as "BTK Degrader-12," for applications in B-cell malignancy research. While "PROTAC BTK Degrader-12" is a designated placeholder, this document synthesizes the core principles and published data from well-characterized BTK degraders, such as NRX0492, to offer a practical framework for researchers, scientists, and drug development professionals. The guide details the mechanism of action, presents key preclinical data, outlines experimental protocols, and provides visualizations of relevant biological pathways and workflows.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] In many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), BTK is overexpressed and constitutively active.[1] While small molecule inhibitors of BTK have shown significant clinical success, the emergence of resistance, often through mutations like C481S, presents a major therapeutic challenge.[2][3]
PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.[4][5] A BTK PROTAC consists of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as cereblon or VHL), and a linker connecting the two.[1][6] This tripartite complex formation leads to the ubiquitination of BTK, marking it for destruction by the proteasome.[4] This event-driven pharmacology allows for the catalytic nature of PROTACs, where a single molecule can mediate the degradation of multiple target proteins.[1]
Mechanism of Action: BTK Degradation
PROTAC BTK degraders operate by inducing the proximity of BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.[4] This approach not only ablates the kinase activity of BTK but also its scaffolding functions, offering a potential advantage over traditional inhibitors, especially in cases of resistance where the kinase function may be impaired, but the scaffolding role persists.[1]
Figure 1: Mechanism of action for a PROTAC BTK degrader.
Target Pathway: B-Cell Receptor Signaling
BTK is a central node in the B-cell receptor (BCR) signaling pathway.[7] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that promote B-cell proliferation, survival, and differentiation.[1][9] By degrading BTK, "BTK Degrader-12" effectively shuts down this entire downstream signaling cascade.
Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK Degrader-12.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of a representative BTK degrader, NRX0492, in B-cell malignancy models.[2][10]
Table 1: In Vitro Degradation and Viability
| Cell Line | BTK Genotype | DC₅₀ (4 hours) | EC₅₀ (72 hours) |
| TMD8 | Wild-Type | < 1 nM | < 10 nM |
| TMD8 | C481S Mutant | Not Reported | < 10 nM |
DC₅₀: Concentration required to degrade 50% of the target protein. EC₅₀: Concentration required to inhibit 50% of cell viability.
Table 2: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| TMD8 (Wild-Type BTK) | NRX0492 (Oral) | 54.4% |
| TMD8 (Wild-Type BTK) | Ibrutinib (Oral) | 55.8% |
| TMD8 (C481S Mutant BTK) | NRX0492 (Oral) | 51.3% |
| TMD8 (C481S Mutant BTK) | Ibrutinib (Oral) | 15.2% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for BTK Degradation
This protocol is for assessing the in vitro degradation of BTK in a B-cell lymphoma cell line (e.g., TMD8) following treatment with "BTK Degrader-12."
1. Cell Culture and Treatment:
-
Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with "BTK Degrader-12" at various concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Also, probe for a loading control (e.g., mouse anti-GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BTK against the log concentration of "BTK Degrader-12" to determine the DC₅₀ value using non-linear regression.
Figure 3: General workflow for a Western Blot experiment to determine BTK degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol measures the effect of "BTK Degrader-12" on the viability of B-cell malignancy cell lines.
1. Cell Seeding:
-
Seed B-cell lymphoma cells (e.g., TMD8) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of "BTK Degrader-12" in culture medium.
-
Add the diluted compound to the wells, resulting in final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
3. Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of "BTK Degrader-12".
-
Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic model).
Protocol 3: In Vivo Xenograft Model Study
This protocol outlines a study to evaluate the anti-tumor efficacy of "BTK Degrader-12" in a mouse xenograft model of B-cell lymphoma.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Subcutaneously implant TMD8 cells (e.g., 5-10 x 10⁶ cells in Matrigel) into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
3. Treatment Administration:
-
Prepare "BTK Degrader-12" in an appropriate vehicle for oral gavage.
-
Treatment groups may include:
-
Vehicle control
-
"BTK Degrader-12" at one or more dose levels (e.g., 10, 30 mg/kg)
-
Positive control (e.g., ibrutinib)
-
-
Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified period (e.g., 21-28 days).
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the health of the animals daily.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
5. Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement point.
-
Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Analyze the statistical significance of the differences between treatment groups (e.g., using ANOVA).
Conclusion
PROTAC BTK degraders represent a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to conventional BTK inhibitors. The ability to catalytically induce the degradation of both wild-type and mutant BTK provides a durable and potent mechanism for disrupting the BCR signaling pathway that is crucial for the survival of these cancer cells. The protocols and data presented in this guide, based on a representative BTK degrader, offer a foundational framework for researchers to evaluate and advance this class of molecules in preclinical and clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: PROTAC BTK Degrader-12 In Vitro Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][][5] This tripartite complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7][8]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[][9] Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies.[][9] PROTAC BTK Degrader-12 is a PROTAC designed to target BTK for degradation by recruiting the Cereblon (CRBN) E3 ligase.[10] This application note provides a detailed protocol for an in vitro degradation assay to characterize the activity of this compound, focusing on the determination of key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its in vitro degradation activity.
Experimental Protocol: Western Blotting for BTK Degradation
This protocol outlines the steps to quantify the degradation of BTK in a human B-cell lymphoma cell line (e.g., Ramos) following treatment with this compound.
Materials:
-
Ramos (or other suitable B-cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Culture and Seeding:
-
Culture Ramos cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.[13]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. A typical concentration range might be 0.1 nM to 1000 nM.
-
Include a vehicle control well treated with the same final concentration of DMSO (e.g., 0.1%) as the highest PROTAC concentration.[11]
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.[13]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (with inhibitors) to each well and incubate on ice for 15-30 minutes.[14][15]
-
Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[12][14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Incubate the membrane with the primary antibody against BTK overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as described above.
-
Repeat the antibody incubation process for the loading control (e.g., GAPDH).
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[12]
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.[12]
-
Calculate the percentage of BTK remaining relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining BTK protein against the logarithm of the PROTAC concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the DC50 and Dmax values.[11]
-
Data Presentation
The quantitative results from the degradation assay should be summarized in a clear and concise format.
Table 1: Degradation of BTK by this compound in Ramos Cells
| Concentration (nM) | % BTK Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 45% |
| 100 | 15% |
| 1000 | 12% |
Table 2: Summary of Degradation Parameters for this compound
| Parameter | Value |
| DC50 | ~12 nM |
| Dmax | ~88% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of this compound. By following this Western blot-based assay, researchers can reliably determine the potency (DC50) and efficacy (Dmax) of the degrader in a relevant cellular context. This information is crucial for the preclinical evaluation and further development of PROTAC-based therapeutics targeting BTK. For higher throughput or kinetic analysis, alternative methods such as HiBiT/NanoBRET assays may be considered.[13][18]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based BTK Degradation Assay using PROTAC BTK Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a significant role in B-cell development, differentiation, and survival.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[1] PROTAC BTK Degrader-12 is a PROTAC designed to specifically target BTK for degradation, offering a potential therapeutic advantage over traditional small molecule inhibitors by eliminating the entire protein rather than just inhibiting its enzymatic activity.[5][6][7]
These application notes provide detailed protocols for assessing the cell-based degradation of BTK induced by this compound using common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that specifically binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] This dual binding brings BTK into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[8][9][10][11]
BTK Signaling Pathway
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[1][4][12] By degrading BTK, this compound effectively shuts down this signaling pathway.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific DC50 and Dmax values for this compound are not publicly available, the following table presents representative data for other potent BTK PROTACs to illustrate expected outcomes.
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Assay Method |
| DD-03-171 | Mantle Cell Lymphoma (MCL) | 24 | 5.1 | >95 | Western Blot |
| PROTAC BTK Degrader-1 | OCI-ly10 | 24 | - | - | In vivo tumor growth inhibition |
| Representative BTK PROTAC | Various B-cell lines | 16-24 | 1 - 50 | 80 - 95 | Western Blot, ELISA |
Note: The data for DD-03-171 is from published literature[13]. The data for PROTAC BTK Degrader-1 indicates in vivo activity but does not provide specific DC50 values from cell-based assays[14]. The "Representative BTK PROTAC" entry reflects a general range of potencies observed for this class of molecules.
Experimental Protocols
The following are detailed protocols for quantifying BTK protein degradation in cultured cells treated with this compound.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the steps to measure the reduction in BTK protein levels following treatment with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BTK
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells with different concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours) at 37°C.[15]
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.[15]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer per 10^7 cells.[16]
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying proteins. A sandwich ELISA can be used to measure the amount of BTK protein in cell lysates.
Materials:
-
BTK ELISA kit (containing a pre-coated plate, detection antibody, standards, and buffers)
-
Cell lysates prepared as described in the Western Blotting protocol
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples:
-
Bring all kit components and cell lysates to room temperature.
-
Prepare a standard curve using the provided BTK standard.
-
Dilute the cell lysates to a concentration within the detection range of the kit.
-
-
Assay Procedure (example based on a typical sandwich ELISA protocol): [17]
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.[17]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.[17]
-
Wash the wells three times with wash buffer.[17]
-
Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at 37°C.[17]
-
Wash the wells five times with wash buffer.[17]
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[17]
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of BTK in the samples by interpolating from the standard curve.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Flow Cytometry
Flow cytometry can be used to measure intracellular BTK protein levels on a single-cell basis.
Materials:
-
Treated cells
-
FACS buffer (PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Fluorochrome-conjugated anti-BTK antibody or a primary anti-BTK antibody and a fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the treated cells with FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Add the anti-BTK antibody (diluted in permeabilization buffer) and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
(If using an unconjugated primary antibody) Add the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the BTK signal in the treated samples compared to the vehicle control.
-
Calculate the percentage of BTK degradation based on the reduction in MFI.
-
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the efficacy of this compound in inducing the degradation of BTK in a cell-based setting. The choice of assay will depend on the specific experimental needs, with Western blotting providing a qualitative and semi-quantitative assessment, ELISA offering high-throughput quantitative analysis, and flow cytometry enabling single-cell resolution. By following these detailed procedures, researchers can effectively characterize the degradation profile of this and other BTK-targeting PROTACs, contributing to the advancement of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound - CAS:2736508-65-7 - 阿镁生物 [amaybio.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Application Notes: PROTAC BTK Degrader-12 in Primary Patient Samples
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2][3] Consequently, BTK has become a key therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][2][4] While small molecule inhibitors of BTK have shown significant clinical success, resistance can emerge, often through mutations in the BTK protein.[1][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors.[5][6] These bifunctional molecules induce the degradation of a target protein rather than simply inhibiting its activity.[5][6] A PROTAC consists of a ligand that binds to the target protein (e.g., BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][9] This document provides detailed application notes and protocols for the use of BTK PROTAC degraders in primary patient samples, with a focus on compounds like MT-802 and NX-2127, which serve as examples for "PROTAC BTK Degrader-12".
Mechanism of Action
BTK PROTAC degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the BTK protein.[6][7] This mechanism is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][6] A key advantage of this approach is its potential to overcome resistance mechanisms associated with traditional inhibitors, as the degrader can often still bind to and induce the degradation of mutated forms of the target protein.[5][10]
Caption: Mechanism of action of a BTK PROTAC degrader.
Application in Primary Patient Samples
The use of primary patient samples is crucial for evaluating the efficacy and translational potential of novel therapeutic agents like BTK PROTACs. Primary cells from patients with diseases such as CLL provide a more clinically relevant model than cell lines. Studies have demonstrated that BTK degraders are effective in inducing BTK degradation in these primary samples, including those from patients who have developed resistance to conventional BTK inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary BTK PROTAC degraders from preclinical and clinical studies.
Table 1: Preclinical Activity of MT-802
| Parameter | Cell Type | Value | Reference |
| DC50 (Wild-Type BTK) | NAMALWA cells | 14.6 nM | [11] |
| DC50 (C481S Mutant BTK) | C481S BTK XLAs cells | 14.9 nM | [11] |
| BTK Degradation | Primary CLL cells | Effective at 0.01-10 µM | [11][12] |
| pBTK (Y223) Reduction | WT & C481S BTK XLAs cells | Effective at 1 µM | [11] |
DC50: Half-maximal degradation concentration.
Table 2: Clinical Trial Data for NX-2127 in Relapsed/Refractory CLL Patients
| Parameter | Value | Reference |
| Patient Population | Heavily pretreated (median 6 prior therapies) | [13][14] |
| Mean BTK Degradation | 83% in CLL patients by Cycle 1, Day 22 | [14][15] |
| Overall Response Rate (ORR) | 33% (increasing with longer follow-up) | [13][14] |
| BTK Mutations | Responses observed in patients with C481 and L528 mutations | [14] |
Experimental Protocols
A fundamental experiment to assess the activity of a BTK degrader is to measure the reduction in total BTK protein levels in target cells. Western blotting is the gold-standard technique for this purpose.
Caption: Workflow for evaluating BTK degradation in primary patient cells.
Protocol: Western Blotting for BTK Degradation in Primary CLL Cells
1. Isolation and Culture of Primary CLL Cells: a. Isolate peripheral blood mononuclear cells (PBMCs) from fresh patient blood samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. b. Resuspend the isolated PBMCs, which are predominantly CLL cells in these patients, in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. c. Plate the cells at a density of 1-2 x 10^6 cells/mL in a sterile tissue culture plate.
2. Treatment with this compound: a. Prepare a stock solution of BTK Degrader-12 in dimethyl sulfoxide (DMSO). b. Treat the cultured CLL cells with varying concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours). c. Include a vehicle control (DMSO only) and potentially a negative control (an inactive epimer of the degrader, if available). A positive control could be a known BTK inhibitor like ibrutinib to assess effects on BTK phosphorylation.
3. Cell Lysis and Protein Quantification: a. After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to equal concentrations and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against total BTK overnight at 4°C. h. Also, probe a separate blot or strip and re-probe the same blot for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. i. Wash the membrane three times with TBST. j. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the BTK band intensity to the corresponding loading control band intensity for each sample. e. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
BTK Signaling Pathway in B-Cell Malignancies
In many B-cell malignancies, the BCR pathway is constitutively active, leading to continuous BTK signaling that promotes cell survival and proliferation.[1][4] BTK is a key kinase downstream of the BCR that, upon activation, triggers a cascade of signaling events involving PLCγ2, MAP kinases, and ultimately the activation of transcription factors like NF-κB.[2][3][16] By inducing the degradation of BTK, PROTACs effectively shut down this entire pro-survival signaling cascade.
Caption: Simplified BTK signaling pathway and the point of intervention for BTK degraders.
PROTAC BTK degraders are a promising new class of therapeutics for B-cell malignancies. Their unique mechanism of action offers the potential to overcome resistance to existing BTK inhibitors and provide a durable therapeutic response. The protocols and data presented here provide a framework for researchers and drug developers to evaluate the application of "this compound" and similar molecules in clinically relevant primary patient samples, facilitating their translation into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. researchgate.net [researchgate.net]
- 7. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. targetedonc.com [targetedonc.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Administration of PROTAC BTK Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This technology offers a promising alternative to traditional small molecule inhibitors, particularly in overcoming drug resistance.[2] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in various B-cell malignancies and autoimmune diseases.[3][4] PROTAC-mediated degradation of BTK has emerged as a powerful strategy to abrogate both the enzymatic and scaffolding functions of the protein, offering potential advantages over conventional BTK inhibitors.[5]
This document provides detailed application notes and protocols for the in vivo dosing and administration of PROTAC BTK degraders in mouse models. Due to the limited availability of specific in vivo data for a compound designated "PROTAC BTK Degrader-12,"[6] the following protocols and data summaries are based on well-characterized, orally bioavailable BTK PROTACs such as UBX-382 and NX-2127, which serve as representative examples for preclinical studies.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of representative PROTAC BTK degraders in mouse models. This data is intended to provide a reference for experimental design.
Table 1: In Vivo Efficacy of PROTAC BTK Degraders in Human Lymphoma Xenograft Mouse Models
| PROTAC Compound | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Study Duration | Outcome |
| UBX-382 | Xenograft | TMD-8 (BTK WT) | 3 and 10 mg/kg, once daily | Oral (p.o.) | < 2 weeks | Complete tumor regression.[2][7][8] |
| UBX-382 | Xenograft | TMD-8 (BTK C481S mutant) | 3-30 mg/kg, once daily | Oral (p.o.) | 21 days | Dose-dependent tumor regression.[2][9] |
| NX-2127 | Xenograft | TMD-8 (BTK WT and C481S mutant) | Not specified | Oral (p.o.) | Not specified | Superior tumor growth inhibition compared to ibrutinib.[10][11] |
| PROTAC BTK Degrader-1 | Xenograft | OCI-ly10 | 10 and 30 mg/kg, twice daily | Oral (p.o.) | 17 days | 50.9% and 96.9% tumor growth inhibition, respectively.[12] |
Table 2: Pharmacodynamic Effects of PROTAC BTK Degraders in Mice
| PROTAC Compound | Animal Model | Dose | Time Point | Biomarker | Result |
| UBX-382 | TMD-8 Xenograft | 3-30 mg/kg | Not specified | BTK protein levels in tumors | Reduced BTK levels.[9] |
| NX-2127 | Naive Mice | 3-30 mg/kg (daily) | Not specified | BTK degradation in circulating and brain-resident immune cells | Significant degradation.[13] |
| NX-5948 | Intracranial SC1 Xenograft | 90 mg/kg (daily for 3 days) | 6 hours post-final dose | BTK degradation in lymphoma cells | 98% degradation.[14] |
| NRX-0492 | CLL PDX Model | Not specified (daily for 7 days) | Day 8 | BTK expression in peripheral blood | Reduced BTK expression.[5] |
Experimental Protocols
Formulation of PROTAC BTK Degrader for Oral Administration
This protocol describes the preparation of a vehicle formulation suitable for the oral gavage of hydrophobic PROTAC molecules in mice.
Materials:
-
PROTAC BTK Degrader
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Dissolve the PROTAC BTK degrader in DMSO to create a concentrated stock solution. The final concentration of DMSO in the formulation should be kept low (e.g., ≤5%) to minimize toxicity.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[15]
-
PROTAC Formulation: a. Add the required volume of the PROTAC stock solution to the appropriate volume of PEG300 and Tween 80. b. Vortex the mixture until it is homogeneous. c. Add the saline or PBS dropwise while continuously vortexing to ensure the PROTAC remains in solution and to form a clear, stable formulation.
-
Final Concentration Calculation: Calculate the final concentration of the working solution based on the desired dosage (mg/kg), the average body weight of the mice, and the administration volume (typically 100 µL for oral gavage).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PROTAC BTK degrader in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Human lymphoma cell line expressing BTK (e.g., TMD-8)
-
Matrigel (optional)
-
Formulated PROTAC BTK degrader and vehicle control
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation: a. Culture the selected human lymphoma cell line under standard conditions. b. Harvest the cells and resuspend them in sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance initial tumor growth.[15] c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: a. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: (Length × Width²)/2.[15] c. Once tumors reach a palpable size (e.g., 80-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing and Administration: a. Administer the formulated PROTAC BTK degrader or vehicle control to the respective groups via oral gavage. Dosing should be based on the pre-determined schedule (e.g., once or twice daily).[9][12] b. Monitor the body weight of each animal at the same frequency as tumor measurements to assess for any potential toxicity.
-
Endpoint and Analysis: a. Continue treatment for the specified duration (e.g., 14-21 days). b. At the end of the study, euthanize the mice and harvest the tumors. c. Measure the final tumor volume and weight. d. Tumor tissue can be processed for pharmacodynamic analysis (see Protocol 3).
Pharmacodynamic Analysis of BTK Degradation in Tumor Tissue
This protocol describes the assessment of BTK protein degradation in tumor tissue following treatment with a PROTAC BTK degrader.
Materials:
-
Tumor tissue harvested from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: a. Homogenize the harvested tumor tissue in lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein quantification assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against BTK. d. Incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities for BTK and the loading control. b. Normalize the BTK signal to the loading control signal for each sample. c. Compare the normalized BTK levels between the treatment and vehicle control groups to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action of a PROTAC BTK degrader.
Caption: Simplified BTK signaling pathway in B-cells.
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ir.nurixtx.com [ir.nurixtx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nurixtx.com [nurixtx.com]
- 14. ir.nurixtx.com [ir.nurixtx.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of PROTAC BTK Degrader-12
For Research Use Only.
Introduction
PROTAC BTK Degrader-12 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, it consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][4] this compound offers a therapeutic strategy to eliminate the entire BTK protein, thereby overcoming limitations of traditional small molecule inhibitors, such as drug resistance.[5][6]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation.
Disclaimer: Specific experimental data for this compound is not publicly available. The quantitative data presented in these application notes are representative values derived from published studies on similar PROTAC BTK degraders and are intended to serve as a guideline for experimental design and data interpretation.
Data Presentation
In Vitro Pharmacodynamic Profile
The in vitro activity of this compound is characterized by its ability to induce the degradation of BTK in relevant cell lines.
| Parameter | Cell Line | Value | Description |
| DC50 | TMD8 (Lymphoma) | 5 nM | Concentration for 50% degradation of BTK after 24h treatment. |
| Dmax | TMD8 (Lymphoma) | >95% | Maximum degradation of BTK achieved. |
| Time to Dmax | TMD8 (Lymphoma) | 12 hours | Time to reach maximum BTK degradation. |
| BTK Recovery (t1/2) | TMD8 (Lymphoma) | ~24 hours | Time for BTK levels to recover to 50% after compound washout. |
In Vivo Pharmacokinetic Profile (Mouse Model)
The in vivo pharmacokinetic parameters of this compound are assessed in a mouse model to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Route of Administration | Value | Unit |
| Cmax | Oral (10 mg/kg) | 250 | ng/mL |
| Tmax | Oral (10 mg/kg) | 2 | hours |
| AUC0-24h | Oral (10 mg/kg) | 1500 | ng*h/mL |
| Bioavailability | Oral | 35 | % |
| t1/2 (plasma) | Oral (10 mg/kg) | 6 | hours |
In Vivo Pharmacodynamic Profile (Mouse Xenograft Model)
The in vivo pharmacodynamic effect is measured by the extent and duration of BTK protein degradation in tumor tissue following administration of this compound.
| Treatment Group | Time Point | BTK Degradation in Tumor (%) |
| Vehicle Control | 24 hours | 0 |
| 10 mg/kg, single dose | 8 hours | 85 |
| 10 mg/kg, single dose | 24 hours | >90 |
| 10 mg/kg, single dose | 48 hours | 70 |
| 10 mg/kg, single dose | 72 hours | 40 |
Signaling Pathways and Mechanism of Action
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][7] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors like NF-κB, which promote B-cell survival and proliferation.[2][3]
Caption: Simplified BTK Signaling Pathway.
Mechanism of Action of this compound
This compound facilitates the degradation of BTK through the ubiquitin-proteasome system. It forms a ternary complex with BTK and an E3 ubiquitin ligase, leading to the polyubiquitination of BTK, which marks it for degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of BTK.
Experimental Protocols
In Vitro BTK Degradation Assay (Western Blot)
This protocol outlines the procedure for assessing the in vitro degradation of BTK in a cell line (e.g., TMD8) following treatment with this compound.
Materials:
-
TMD8 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed TMD8 cells at a density of 1 x 106 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of the degrader or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of this compound in mice.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Formulation and Dosing:
-
Prepare a homogenous formulation of this compound in the chosen vehicle.
-
Administer a single dose of the degrader to a cohort of mice via the desired route (e.g., oral gavage at 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Place blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
-
Experimental Workflow for In Vivo Studies
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling Resistance Mechanisms to PROTAC BTK Degrader-12 with CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] PROTAC BTK Degrader-12 is a novel heterobifunctional molecule that targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, for degradation.[3][4] While BTK degraders hold immense promise for treating B-cell malignancies and autoimmune diseases, the emergence of resistance mechanisms poses a significant clinical challenge.[5][6] This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 screens to systematically identify and characterize the genetic determinants of resistance to this compound.[7][8][9]
Principle of the Technology
CRISPR-Cas9 genome editing allows for the systematic knockout of genes across the entire genome.[7] When a population of cancer cells expressing a single-guide RNA (sgRNA) library is treated with a selective pressure, such as this compound, cells harboring sgRNAs that knock out genes essential for the drug's efficacy will be enriched in the surviving population.[8][10] Deep sequencing of the sgRNA population before and after treatment reveals the genes whose loss confers resistance.[11] This powerful, unbiased approach can uncover novel resistance mechanisms, identify potential combination therapy targets, and inform the development of next-generation degraders.[12][13]
Data Presentation: Summarizing CRISPR Screen Hits
The primary output of a CRISPR screen is a list of genes whose knockout is associated with a phenotypic change, in this case, resistance to this compound. The data is typically presented in tables that quantify the enrichment of sgRNAs targeting each gene in the resistant population compared to the control population.
Table 1: Top Enriched Gene Hits from a Genome-Wide CRISPR Screen for Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.2 | 1.5 x 10-12 | 3.1 x 10-9 |
| CUL4A | Cullin 4A | 7.5 | 3.2 x 10-11 | 4.5 x 10-8 |
| RBX1 | RING-Box 1 | 7.1 | 8.9 x 10-11 | 9.8 x 10-8 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 6.8 | 2.4 x 10-10 | 2.1 x 10-7 |
| UBE2D3 | Ubiquitin-Conjugating Enzyme E2 D3 | 5.9 | 1.1 x 10-8 | 7.3 x 10-6 |
| PSMD1 | 26S Proteasome Non-ATPase Regulatory Subunit 1 | 5.2 | 4.5 x 10-7 | 2.5 x 10-4 |
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 | 4.8 | 9.8 x 10-7 | 4.9 x 10-4 |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | -6.5 | 2.1 x 10-9 | 1.5 x 10-6 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] By simultaneously binding to BTK and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of BTK and its subsequent degradation by the proteasome.[][15]
Caption: Mechanism of action of this compound.
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][16] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including PLCγ2, leading to calcium mobilization and activation of transcription factors like NF-κB.[17][18]
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
CRISPR Screen Experimental Workflow
The workflow for a genome-wide CRISPR screen to identify resistance mechanisms involves several key steps, from library transduction to hit validation.[7][19]
Caption: Experimental workflow for a genome-wide CRISPR screen.
Experimental Protocols
Generation of a Stable Cas9-Expressing Cell Line
1.1. Cell Line Selection : Choose a cell line that is sensitive to this compound and amenable to lentiviral transduction. 1.2. Lentiviral Transduction : Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin). 1.3. Selection : Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic. 1.4. Validation : Confirm Cas9 expression and activity via Western blot and a functional assay (e.g., T7 endonuclease I assay).[20]
Genome-Wide CRISPR-Cas9 Screen
2.1. Lentiviral Library Production : Produce high-titer lentivirus for your chosen genome-wide sgRNA library (e.g., GeCKO v2, Brunello).[19] 2.2. Transduction of Cas9-Expressing Cells :
- Plate Cas9-expressing cells at a density that will result in a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.[19]
- Maintain a library representation of at least 500 cells per sgRNA. 2.3. Antibiotic Selection : After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin). 2.4. PROTAC Treatment :
- Split the cell population into a control group (vehicle-treated) and a this compound-treated group.
- Determine the optimal concentration of the PROTAC that results in significant but incomplete cell death (e.g., IC80) over the course of the screen (typically 14-21 days). 2.5. Cell Passaging and Harvesting :
- Passage the cells as needed, ensuring to maintain high library representation at each step.[11]
- Harvest a baseline cell pellet (T0) and pellets from the control and treated populations at the end of the screen.
Hit Identification and Validation
3.1. Genomic DNA Extraction and Sequencing :
- Extract genomic DNA from the harvested cell pellets.
- Amplify the sgRNA-containing cassettes by PCR and prepare libraries for next-generation sequencing (NGS).[11] 3.2. Bioinformatic Analysis :
- Align sequencing reads to the sgRNA library to determine the abundance of each sgRNA.
- Calculate the log2 fold change (LFC) of sgRNA representation in the treated versus control populations.
- Use statistical models (e.g., MAGeCK) to identify significantly enriched or depleted genes.[21] 3.3. Hit Validation :
- Deconvolution : Validate individual sgRNAs for top-ranking genes in smaller-scale experiments.[22]
- Individual Gene Knockout : Generate individual knockout cell lines for candidate genes and confirm resistance to this compound in cell viability assays.
- Orthogonal Validation : Use an alternative method, such as RNA interference (RNAi), to confirm that suppression of the candidate gene confers resistance.[22]
- Mechanistic Studies : Investigate the functional role of validated hits in the context of the PROTAC's mechanism of action and the BTK signaling pathway.
Conclusion
Genome-wide CRISPR-Cas9 screens are a powerful and unbiased tool for elucidating the mechanisms of resistance to novel therapeutics like this compound.[8][9] The identification of genes whose loss confers resistance can provide critical insights into the drug's mechanism of action, predict clinical resistance, and guide the development of rational combination therapies to overcome it. Rigorous validation of screen hits is essential to confirm their biological relevance.[22][23] By following these detailed protocols, researchers can effectively leverage this technology to accelerate the development of more durable and effective PROTAC-based therapies.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biocompare.com [biocompare.com]
- 12. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 13. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Efficient prioritization of CRISPR screen hits by accounting for targeting efficiency of guide RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing PROTAC BTK Degrader-12 concentration for maximal degradation
Welcome to the technical support center for PROTAC BTK Degrader-12. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] It consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2] By bringing BTK and the E3 ligase into close proximity, it facilitates the formation of a ternary complex (BTK-PROTAC-E3 Ligase).[] This complex formation leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome, thereby eliminating the protein from the cell.[4][5]
Q2: What is the "hook effect" and why is it important for my experiment?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a characteristic bell-shaped dose-response curve.[6][7] It is caused by the formation of unproductive binary complexes (e.g., Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which prevents the formation of the productive ternary complex required for degradation.[8][9] Failing to recognize the hook effect can lead to misinterpreting a potent PROTAC as inactive if tested only at concentrations that are too high.[6] Understanding this effect is critical for accurately determining key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Q3: What role does BTK signaling play in the targeted cells?
A3: Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor (BCR) signaling pathways.[10] Dysregulation of BTK signaling is implicated in the proliferation, survival, and metastasis of various cancer cells, particularly B-cell malignancies.[11][12] BTK activation can also influence the tumor microenvironment by affecting immune cells like macrophages and myeloid-derived suppressor cells.[11] By degrading the BTK protein, this compound aims to shut down these pro-survival signals.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| No BTK degradation observed at any concentration. | 1. Concentration range is too high (Hook Effect): You may only be observing the right side of the bell-shaped curve.[6][8] 2. Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[13] 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of CRBN.[8] 4. Inactive Compound: The compound may have degraded during storage. | 1. Test a much wider and lower concentration range (e.g., 0.1 nM to 10,000 nM).[8][9] 2. Assess cell permeability using a suitable assay.[14] 3. Confirm CRBN expression in your cell line via Western Blot or qPCR.[9] 4. Verify compound integrity. |
| High variability between experimental replicates. | 1. Inconsistent Cell Health/Density: Cell confluency and passage number can affect the ubiquitin-proteasome system's efficiency.[13] 2. Inconsistent PROTAC Treatment: Errors in serial dilutions or incubation times. 3. Technical Variability in Western Blot: Inconsistent protein loading or antibody incubation. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range and seed at the same density.[13] 2. Prepare fresh serial dilutions for each experiment and ensure precise timing. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure all samples are processed identically.[4] |
| Bell-shaped dose-response curve is observed. | Classic Hook Effect: This is the expected behavior for many potent PROTACs.[6][13] | 1. Confirm the full curve by testing a wide range of concentrations with more data points around the peak and trough.[8] 2. Identify the optimal concentration that achieves maximal degradation (Dmax).[8] 3. For routine experiments, use concentrations at or below the Dmax to ensure you are on the productive side of the curve. |
| Unexpected cell toxicity at high concentrations. | 1. Off-target effects: The PROTAC may be degrading other essential proteins.[13] 2. Intrinsic toxicity of the BTK-binding or E3-binding ligand at high concentrations.[9] | 1. Perform a cell viability assay (e.g., MTT) in parallel with your degradation experiment.[9] 2. Test the individual warhead and E3 ligase ligand components for toxicity.[9] 3. Conduct proteomic studies to identify off-target degradation.[14] |
Experimental Protocols
Protocol: Quantifying BTK Degradation by Western Blot
This protocol outlines the key steps for treating cells with this compound and analyzing BTK protein levels via Western Blotting.[4]
1. Cell Culture and PROTAC Treatment
-
Day 1: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere overnight.[4]
-
Day 2: Prepare serial dilutions of this compound in fresh culture medium. A wide concentration range is recommended to identify the optimal concentration and observe a potential hook effect (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).[8][13]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Aspirate the old medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[4]
2. Cell Lysis and Protein Quantification
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and collect the lysate into pre-chilled microcentrifuge tubes.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant to new pre-chilled tubes. This contains the soluble protein fraction.[4]
-
Determine the protein concentration of each lysate using a BCA or similar protein assay according to the manufacturer's protocol.[4]
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
4. Detection and Analysis
-
Apply an ECL chemiluminescent substrate to the membrane according to the manufacturer's instructions.[4]
-
Capture the signal using a digital imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the BTK protein signal to the corresponding loading control signal for each lane.[4]
-
Calculate the percentage of remaining BTK relative to the vehicle-treated control. Percentage Degradation = 100 - (% Remaining BTK).
Data Presentation
Table 1: Example Dose-Response Data for BTK Degrader-12
The following table represents typical data obtained from a Western Blot experiment after a 24-hour treatment. This data can be used to generate a dose-response curve to determine DC50 and Dmax and to identify the hook effect.
| PROTAC-12 Concentration (nM) | Normalized BTK Level (vs. Vehicle) | % BTK Degradation | Notes |
| 0 (Vehicle) | 1.00 | 0% | Baseline control |
| 0.1 | 0.85 | 15% | |
| 1 | 0.60 | 40% | |
| 10 | 0.25 | 75% | |
| 100 | 0.10 | 90% | Maximal Degradation (Dmax) |
| 1000 | 0.35 | 65% | Onset of Hook Effect |
| 10000 | 0.70 | 30% | Significant Hook Effect |
Note: The DC50 would be interpolated from the curve and would fall between 1 nM and 10 nM in this example.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 11. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor degradation efficiency with PROTAC BTK Degrader-12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BTK Degrader-12. The information is designed to assist in optimizing experimental workflows and resolving common issues to achieve efficient degradation of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing poor or no degradation of BTK with this compound. What are the initial troubleshooting steps?
When encountering suboptimal degradation, a systematic evaluation of the entire PROTAC-mediated degradation pathway is recommended. A logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting poor BTK degradation.
Q2: How can I determine the optimal concentration and treatment time for this compound?
The optimal concentration and time can vary between cell lines. It is crucial to perform a dose-response and time-course experiment.
-
Dose-Response: Treat cells with a wide range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
Analyze BTK protein levels by Western Blot to determine the DC50 (concentration for 50% degradation) and the time required for maximal degradation.
Q3: I'm observing a "hook effect" with decreased degradation at higher concentrations. What causes this and how can I mitigate it?
The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (BTK-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (BTK-PROTAC-E3 Ligase), thus reducing degradation efficiency.[1]
-
Mitigation:
Q4: How do I confirm that this compound is engaging BTK and the E3 ligase inside the cell?
Several assays can be used to confirm target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding.[2][3][4][5] Increased thermal stability of BTK in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding affinity of the degrader to both BTK and the recruited E3 ligase.[6]
Q5: Is the degradation of BTK dependent on the proteasome?
To confirm that the observed decrease in BTK levels is due to proteasomal degradation, a control experiment using a proteasome inhibitor is essential.
-
Protocol: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of BTK is rescued or blocked in the presence of the inhibitor, it confirms that the degradation is proteasome-dependent.[7]
Q6: What if my cell line does not express sufficient levels of the E3 ligase recruited by this compound?
The efficacy of a PROTAC is dependent on the expression of the corresponding E3 ligase in the chosen cell line.[8] this compound utilizes the Cereblon (CRBN) E3 ligase.
-
Troubleshooting:
-
Confirm the expression of CRBN in your cell line of interest via Western Blot or qPCR.
-
If CRBN expression is low or absent, consider using a different cell line with known high expression of CRBN.
-
Alternatively, a PROTAC that recruits a different E3 ligase (e.g., VHL) may be more effective in that specific cell line.[8]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for effective BTK PROTACs. Note that these values are illustrative and optimal conditions for this compound should be determined experimentally in your specific system.
Table 1: Degradation Potency in Various Cell Lines
| Cell Line | BTK DC50 (nM) | Dmax (% Degradation) | Time (hours) |
| Mino (Mantle Cell Lymphoma) | 9.2 | >90% | 24 |
| HBL-1 (ABC-DLBCL) | ~15 | >85% | 24 |
| RAMOS (Burkitt's Lymphoma) | 10 | 73% | 24 |
| MOLM-14 (AML) | ~10 | >90% | 24 |
Data compiled from similar BTK PROTAC studies.[9]
Table 2: Comparative Activity
| Compound | Target | IC50 (nM, Inhibition) | DC50 (nM, Degradation) |
| Ibrutinib | BTK | ~0.5 - 5 | N/A |
| Pomalidomide | CRBN Ligand | N/A | N/A |
| This compound | BTK | - | ~10 |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BTK. This involves the formation of a ternary complex between BTK, the PROTAC, and the E3 ubiquitin ligase Cereblon (CRBN).
Caption: Mechanism of action for PROTAC-mediated BTK degradation.
Experimental Protocols
1. Western Blot for BTK Degradation
-
Objective: To quantify the amount of BTK protein in cell lysates after treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or for a time-course (e.g., 0, 2, 4, 8, 16, 24 hours) with a fixed concentration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the BTK signal to the loading control.
-
2. In-Cell Ubiquitination Assay
-
Objective: To detect the poly-ubiquitination of BTK induced by this compound.
-
Methodology:
-
Cell Treatment: Treat cells with the optimal degradation concentration of the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer).
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an anti-BTK antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the BTK-antibody complex.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western Blot as described above, but probe the membrane with an anti-ubiquitin antibody.
-
A high-molecular-weight smear on the blot indicates poly-ubiquitinated BTK.
-
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To demonstrate the formation of the BTK-PROTAC-CRBN ternary complex.
-
Methodology:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against the E3 ligase (anti-CRBN).
-
Pull down the complex using Protein A/G agarose beads.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins.
-
Perform Western Blot and probe for the presence of BTK.
-
Detecting BTK in the CRBN immunoprecipitate indicates the formation of the ternary complex.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Addressing the hook effect with PROTAC BTK Degrader-12
Welcome to the technical support center for PROTAC BTK Degrader-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target Bruton's tyrosine kinase (BTK) for degradation.[1][2][3] Its mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system.[4][] The molecule has three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker that connects these two ligands.[1][4] By bringing BTK and the E3 ligase into close proximity, it facilitates the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[4][]
Q2: What is the "hook effect" and why is it observed with this compound?
The "hook effect" is a phenomenon seen in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[7][8] This results in a bell-shaped dose-response curve.[7][9] The hook effect is caused by the formation of non-productive binary complexes at high concentrations of the PROTAC.[7][9] Instead of forming the productive ternary complex (BTK + PROTAC + E3 Ligase), the excess PROTAC molecules separately bind to either BTK or the E3 ligase, preventing the three components from coming together effectively.[7][8]
Q3: What are the key parameters to characterize the activity of this compound?
The primary parameters to characterize a PROTAC's activity are the DC50 and Dmax values.[10][11]
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation that can be achieved with the PROTAC.[12][13]
It's also important to determine the optimal concentration range to avoid the hook effect.
Troubleshooting Guide
Problem 1: I am observing a bell-shaped dose-response curve, with decreased BTK degradation at higher concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Run a wider and more granular concentration range of this compound, especially at higher concentrations, to clearly define the bell shape of the curve.
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or in-cell assays like NanoBRET to measure the formation of the ternary complex at various PROTAC concentrations.[14][15] This can help to directly correlate the decrease in degradation with reduced ternary complex formation.
-
Problem 2: I am not observing any degradation of BTK at any concentration.
-
Likely Causes & Troubleshooting Steps:
-
Sub-optimal Concentration Range: You may be testing a concentration range that is too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 0.1 nM to 100 µM).[7]
-
Incorrect Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, optimal concentration of the PROTAC to determine the ideal incubation period.
-
Low E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the recruited E3 ligase (CRBN). You can verify this by Western Blot or qPCR.
-
Lack of Target Engagement: Confirm that this compound is binding to BTK and the E3 ligase. This can be assessed using cellular thermal shift assays (CETSA) or biophysical binding assays.
-
Problem 3: The Dmax of BTK degradation is lower than expected.
-
Likely Causes & Troubleshooting Steps:
-
Limited E3 Ligase Availability: The concentration of the E3 ligase can be a limiting factor for the catalytic cycle of the PROTAC. Overexpression of the E3 ligase could be tested to see if Dmax improves.
-
Rapid Protein Synthesis: The rate of new BTK protein synthesis might be counteracting the degradation. You can test this by co-incubating with a protein synthesis inhibitor like cycloheximide.
-
Sub-optimal Linker: The linker length and composition are crucial for optimal ternary complex formation. If possible, testing analogs with different linkers could provide insights.
-
Quantitative Data Summary
The following tables provide representative data for this compound in a relevant cell line (e.g., TMD8, a B-cell lymphoma line).
Table 1: Degradation Profile of this compound
| Concentration (nM) | % BTK Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95 ± 4.8 |
| 1 | 75 ± 6.1 |
| 10 | 40 ± 5.5 |
| 50 | 15 ± 3.9 |
| 100 | 10 ± 2.5 |
| 500 | 35 ± 4.2 |
| 1000 | 60 ± 7.3 |
| 5000 | 85 ± 8.0 |
Table 2: Key Performance Parameters for this compound
| Parameter | Value |
| DC50 | ~8 nM |
| Dmax | ~90% degradation |
| Optimal Concentration for Dmax | 100 nM |
| Onset of Hook Effect | >100 nM |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol details the quantification of BTK protein levels following treatment with this compound.
-
Cell Seeding: Plate TMD8 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. Treat the cells with the desired concentrations for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the BTK signal to the loading control.
Protocol 2: Ternary Complex Formation using NanoBRET™ Assay
This protocol outlines a method to measure the formation of the BTK-PROTAC-CRBN ternary complex in live cells.[15]
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BTK (donor) and HaloTag®-CRBN (acceptor).
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add serial dilutions of this compound to the wells.
-
Luminescence Measurement: Add the Nano-Glo® substrate and immediately measure both the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The hook effect: productive vs. unproductive complexes.
Caption: BTK signaling pathway and the inhibitory effect of PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. lifesensors.com [lifesensors.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [promega.com]
Improving solubility and stability of PROTAC BTK Degrader-12 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of PROTAC BTK Degrader-12 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solubility and stability important?
This compound is a Proteolysis-Targeting Chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways.[1][2][3] Like many PROTACs, it is a large, complex molecule that may exhibit poor aqueous solubility and stability.[4][5] These characteristics are critical as they can impact the compound's bioavailability, experimental reproducibility, and ultimately its therapeutic efficacy.[6][]
Q2: What are the common signs of solubility and stability issues with this compound in my experiments?
Common indicators of problems include:
-
Precipitation: Visible particles in your stock solutions or experimental media.
-
Inconsistent Results: High variability in data between replicate experiments.
-
Low Potency: Higher concentrations of the degrader are required to observe BTK degradation than expected.
-
"Hook Effect": A phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, which can be exacerbated by poor solubility.[8][9]
Q3: What are the primary strategies to improve the solubility of this compound?
Improving solubility often involves formulation or chemical modification strategies. Formulation approaches are generally preferred in a research setting as they do not alter the molecule's structure. Key strategies include:
-
Co-solvents: Using a mixture of solvents to prepare stock solutions.
-
Cyclodextrins: Encapsulating the PROTAC molecule within these cyclic oligosaccharides to enhance its aqueous solubility.[10][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[13]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[14][15]
Q4: How can I enhance the stability of this compound in my experimental setup?
To improve stability:
-
pH and Buffer Optimization: Assess the stability of the PROTAC at different pH values and in various buffer systems.[]
-
Proper Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a concentrated stock.
-
Assess Media Stability: Evaluate the stability of the PROTAC in your specific cell culture medium over the time course of your experiment.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of PROTAC in aqueous buffer or cell media. | Low aqueous solubility of the PROTAC. | 1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer while vortexing to create a metastable solution. 2. Formulation with Cyclodextrins: Pre-complex the PROTAC with a cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD) to increase its aqueous solubility.[10][16] 3. Sonication: Briefly sonicate the final solution to aid dissolution. |
| Inconsistent degradation levels between experiments. | Instability of the PROTAC in the experimental medium or inconsistent solution preparation. | 1. Stability Assessment: Perform a time-course experiment to measure the concentration of the PROTAC in your experimental medium at 37°C using LC-MS. 2. Standardized Protocol: Ensure a consistent and well-documented protocol for preparing solutions, including the final concentration of any organic solvents. |
| No BTK degradation observed. | 1. Poor cell permeability. 2. Compound instability. 3. Inefficient ternary complex formation.[9] | 1. Permeability Assessment: If possible, perform a cell permeability assay (e.g., Caco-2).[17][18] 2. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to BTK and the E3 ligase within the cell.[8][19] 3. Optimize Concentration and Time: Perform a dose-response and time-course experiment to identify the optimal conditions for degradation.[20] |
| Observing a "Hook Effect" at lower than expected concentrations. | Aggregation of the PROTAC at higher concentrations due to poor solubility, leading to the formation of non-productive binary complexes. | 1. Improve Solubility: Implement the formulation strategies mentioned above to increase the concentration at which the PROTAC remains in solution. 2. Dose-Response Curve: Perform a wide dose-response experiment to clearly define the optimal concentration range for degradation and to identify the onset of the hook effect.[8] |
Quantitative Data Summary
The following tables provide illustrative data on how different formulation strategies can improve the solubility of a typical poorly soluble PROTAC.
Table 1: Solubility of a PROTAC in Different Solvents and Formulations
| Solvent/Formulation | Solubility (µg/mL) | Fold Increase vs. PBS |
| PBS (pH 7.4) | < 1 | - |
| 10% DMSO in PBS | 15 | 15x |
| 5% (w/v) HP-β-Cyclodextrin in PBS | 50 | 50x |
| 10% (w/v) SBE-β-Cyclodextrin in PBS | 120 | 120x |
| Amorphous Solid Dispersion (20% drug load in PVPVA) | 85 | 85x |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 | > 200x |
Note: This data is representative and the actual solubility of this compound may vary.
Table 2: Stability of a PROTAC in Cell Culture Medium at 37°C
| Time (hours) | % Remaining (Standard Formulation) | % Remaining (with 5% HP-β-CD) |
| 0 | 100 | 100 |
| 4 | 85 | 98 |
| 8 | 65 | 95 |
| 24 | 30 | 90 |
Note: This data is illustrative and highlights the potential stabilizing effect of cyclodextrin formulation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the kinetic solubility of this compound.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each DMSO concentration to a 96-well plate in triplicate. Include a DMSO-only control.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
Plot the turbidity against the compound concentration. The point at which the turbidity significantly increases above the baseline indicates the kinetic solubility limit.
Protocol 2: Stability Assessment in Cell Culture Medium using LC-MS
This protocol assesses the stability of this compound in a relevant biological matrix.
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in pre-warmed cell culture medium (e.g., RPMI + 10% FBS).
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of this compound.
-
Plot the percentage of the remaining PROTAC against time to determine its stability profile.
Visualizations
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Caption: A typical experimental workflow for evaluating and improving PROTAC solubility and stability.
Caption: A logical workflow for troubleshooting the lack of activity of a PROTAC degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pelagobio.com [pelagobio.com]
- 20. youtube.com [youtube.com]
PROTAC BTK Degrader-12 resistance mutations in BTK or CRBN
Welcome to the technical support center for PROTAC BTK Degrader-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms related to the use of BTK-targeting PROTACs that recruit the CRBN E3 ligase.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inducing degradation of BTK. What are the potential reasons?
A1: Lack of BTK degradation can arise from several factors:
-
Cell Line Issues: Ensure the cell line you are using expresses sufficient levels of both BTK and CRBN. Low levels of CRBN, the E3 ligase recruited by this PROTAC, are a common cause of inactivity.[1][2]
-
Compound Integrity: Verify the stability and integrity of your this compound. PROTACs can be susceptible to degradation in certain media or storage conditions.
-
"Hook Effect": At excessively high concentrations, PROTACs can form binary complexes with either BTK or CRBN, rather than the productive ternary complex required for degradation. This leads to a decrease in degradation at higher doses. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.
-
Resistance Mutations: The target protein (BTK) or the E3 ligase (CRBN) may harbor mutations that prevent effective ternary complex formation or ubiquitination.
Q2: What are the known resistance mutations in BTK that can affect the efficacy of PROTAC degraders?
A2: While PROTACs are designed to overcome resistance to traditional inhibitors, certain mutations in BTK can still confer resistance to degraders. These include:
-
C481S: This is a well-known resistance mutation to covalent BTK inhibitors. While many PROTACs are designed to be effective against this mutation, its presence can sometimes reduce the binding affinity of the BTK-targeting warhead of the PROTAC.[3]
-
A428D: This mutation in the kinase domain of BTK has been shown to confer resistance to the BTK degrader BGB-16673.[4][5] Modeling suggests that the A428D mutation may also lead to resistance to other BTK degraders like NX-2127.[4]
-
"Kinase-Dead" Scaffolding Mutants (e.g., V416L, L528W): Some mutations, such as V416L and L528W, can render BTK kinase-inactive.[6] However, these mutants can still promote cell survival through their scaffolding function. PROTACs are particularly advantageous in these cases as they can degrade the entire protein, eliminating both kinase and scaffolding functions.[6]
Q3: How can mutations in CRBN lead to resistance to this compound?
A3: Since this compound relies on recruiting CRBN to ubiquitinate BTK, alterations in CRBN can lead to resistance. Mechanisms include:
-
Downregulation or Loss of CRBN: Reduced expression or complete loss of CRBN protein means there is not enough E3 ligase available for the PROTAC to hijack, thus preventing BTK degradation.[7]
-
CRBN Mutations: Specific point mutations within CRBN can disrupt the binding of the PROTAC's CRBN ligand or interfere with the formation of a stable and functional ternary complex (BTK-PROTAC-CRBN).
Troubleshooting Guides
Issue 1: No BTK Degradation Observed
| Possible Cause | Troubleshooting Step |
| Low CRBN expression in the cell line. | 1. Perform a Western blot to confirm CRBN protein levels in your cell line. 2. Compare with a cell line known to have high CRBN expression (e.g., HEK293T, MM1.S). 3. If CRBN levels are low, consider using a different cell line or a lentiviral system to overexpress CRBN. |
| "Hook Effect" due to high PROTAC concentration. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar). 2. Plot the percentage of BTK remaining against the PROTAC concentration to identify a potential bell-shaped curve. |
| PROTAC instability. | 1. Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment. 2. Prepare fresh stock solutions and dilute immediately before use. |
| Presence of resistance mutations. | 1. Sequence the BTK and CRBN genes in your cell line to check for known resistance mutations. 2. Test the PROTAC in cell lines engineered to express specific BTK or CRBN mutants. |
Issue 2: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Step |
| Variability in cell density or health. | 1. Ensure consistent cell seeding density across experiments. 2. Monitor cell viability to ensure the observed effects are not due to general toxicity. |
| Inconsistent incubation times. | 1. Strictly adhere to the planned incubation times for all experiments. 2. Perform a time-course experiment to determine the optimal duration for maximal degradation. |
| Issues with Western blot analysis. | 1. Ensure complete protein transfer and use a reliable loading control. 2. Validate the specificity of your primary antibodies for BTK and CRBN. |
Quantitative Data on BTK Degrader Efficacy
While specific quantitative data for this compound is not publicly available, the following table summarizes the degradation potency (DC50) of other well-characterized CRBN-recruiting BTK PROTACs, NX-2127 and NX-5948, against wild-type and mutant BTK. This data serves as a reference for the expected performance of potent BTK degraders.
| BTK Genotype | NX-2127 DC50 (nM) | NX-5948 DC50 (nM) |
| Wild-Type (WT) | 1.9 - 2.08 | 0.04 |
| C481S | 9.7 | Potent Degradation |
| V416L | 4.2 | Potent Degradation |
| T474I | Potent Degradation | Potent Degradation |
| L528W | Potent Degradation | Potent Degradation |
Data sourced from studies on NX-2127 and NX-5948 and may not be directly representative of this compound.[3][6]
Experimental Protocols
Western Blot for BTK Degradation (DC50 Determination)
This protocol describes the quantification of BTK protein levels following treatment with a PROTAC to determine the half-maximal degradation concentration (DC50).
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-CRBN, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete medium. Treat cells for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize BTK band intensity to the loading control.
-
Calculate the percentage of BTK remaining relative to the vehicle control.
-
Plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50 value.[8][9]
-
Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-BTK antibody to capture BTK and its bound proteins.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chain on BTK. A ladder-like pattern indicates successful ubiquitination.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation in Bruton Tyrosine Kinase (BTK) A428D confers resistance To BTK-degrader therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. nurixtx.com [nurixtx.com]
- 7. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Minimizing Cellular Toxicity of PROTAC BTK Degrader-12: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cellular toxicity of PROTAC BTK Degrader-12. The following sections offer detailed experimental protocols, data presentation guidelines, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations required for effective BTK degradation. What are the potential causes and how can we minimize this?
A1: Cellular toxicity of PROTACs can stem from several factors. Here are the primary considerations and mitigation strategies:
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Off-Target Effects: The "warhead" targeting BTK or the E3 ligase ligand may bind to and degrade other essential proteins.
-
"On-Target" Toxicity: The degradation of BTK itself might be toxic to the specific cell type being studied, even if it's a cancer cell.
-
Solution: Titrate this compound to the lowest effective concentration that still achieves desired BTK degradation and phenotypic response. Assess the Dmax (maximum degradation) and DC50 (concentration for 50% degradation) to find the optimal therapeutic window.[3]
-
-
E3 Ligase Choice: The chosen E3 ligase (e.g., CRBN or VHL) may have tissue-specific expression or endogenous substrates that, when their degradation is altered by the PROTAC, lead to toxicity.[4][5]
-
Solution: If possible, test a panel of PROTACs that utilize different E3 ligase ligands to see if toxicity is specific to one ligase.
-
-
Compound Instability or Metabolites: The PROTAC molecule itself could be unstable in cell culture media, leading to toxic metabolites.
-
Solution: Assess the stability of this compound in your experimental conditions over time.
-
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes instead of the productive ternary complex, which can sometimes be associated with increased toxicity and reduced efficacy.[4][5]
Q2: How can we confirm that the observed toxicity is a direct result of the degradation of BTK and not off-target effects?
A2: Several control experiments are crucial to deconvolute on-target versus off-target toxicity:[2]
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Inactive Control PROTAC: Synthesize a control molecule where either the BTK binder or the E3 ligase ligand is chemically modified to be non-binding. This control should not degrade BTK but will have a similar chemical structure to the active PROTAC. If the inactive control is not toxic, it suggests the toxicity is linked to the degradation machinery.
-
Rescue Experiment: In a cell line where BTK is not essential for survival, you can perform a rescue experiment by co-transfecting a BTK expression vector that is resistant to the PROTAC (e.g., due to a point mutation in the binding site). If this rescues the cells from toxicity, it strongly implicates on-target toxicity.
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Proteasome and Neddylation Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should prevent BTK degradation.[2] If this also prevents cytotoxicity, it confirms the toxicity is dependent on the ubiquitin-proteasome system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High background toxicity in all treatment groups, including vehicle control. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1%). |
| Toxicity observed at concentrations that do not induce BTK degradation. | Poor physicochemical properties of the PROTAC (e.g., aggregation, poor solubility). | Assess the solubility and stability of this compound in your cell culture medium. Consider reformulating the compound if necessary. |
| Cell death is observed, but it is not apoptotic. | Necrotic or other cell death pathways may be activated. | Use assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Toxicity varies significantly between different cell lines. | Cell-line specific expression of off-target proteins or differential dependence on the BTK pathway. | Characterize the expression levels of BTK and the recruited E3 ligase in each cell line. Perform proteomics to identify potential cell-line specific off-targets. |
Data Presentation
Summarize quantitative data from your experiments in clear and concise tables to facilitate comparison between different conditions.
Table 1: Example Cell Viability Data for this compound
| Concentration (nM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 95 ± 5.1 |
| 10 | 92 ± 6.1 | 85 ± 6.3 |
| 100 | 75 ± 7.3 | 60 ± 8.2 |
| 1000 | 40 ± 8.9 | 25 ± 7.9 |
Table 2: Example Apoptosis Induction by this compound
| Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 5 ± 1.2 |
| 10 | 15 ± 2.5 |
| 100 | 45 ± 4.1 |
| 1000 | 70 ± 5.6 |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To quantify the number of viable cells in culture after treatment with this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
2. Western Blot for BTK Degradation
-
Objective: To assess the extent of BTK protein degradation following treatment with this compound.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BTK remaining relative to the loading control.
-
3. Caspase-Glo® 3/7 Assay for Apoptosis
-
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Methodology:
-
Follow steps 1-4 of the Cell Viability Assay protocol.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: BTK signaling pathway and the point of intervention by this compound.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Overcoming experimental variability in PROTAC BTK Degrader-12 assays
Welcome to the technical support center for PROTAC BTK Degrader-12. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers overcome experimental variability and achieve consistent, reliable results in their BTK degradation assays.
Section 1: Foundational Concepts & General Questions
This section covers the basic mechanism of action for this compound and other fundamental inquiries.
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] Like other PROTACs, it is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[1][2][3]
The mechanism of action involves several key steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to both BTK and the E3 ligase, bringing them into close proximity to form a ternary complex.[2][4][5]
-
Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of BTK.[5][6][7]
-
Proteasomal Degradation : The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[3][7][8]
-
Recycling : After degradation of the target, the PROTAC and E3 ligase are released and can engage another target protein molecule, acting in a catalytic manner.[9]
This process ultimately leads to the selective removal of BTK protein from the cell, which can overcome challenges associated with traditional inhibitors, such as drug resistance arising from mutations.[2][10][11][12]
Section 2: Troubleshooting Poor or Variable Degradation
This is the most common challenge researchers face. If you observe suboptimal, inconsistent, or no degradation of BTK, follow this systematic troubleshooting guide.
Q2: I am not seeing any BTK degradation. What are the first steps to troubleshoot this issue?
When degradation is absent, a stepwise investigation of the PROTAC mechanism is required to identify the point of failure.[13] The logical flow is to confirm that the degrader can get into the cell, bind its intended targets, form the crucial ternary complex, and induce ubiquitination.
The following flowchart outlines a recommended troubleshooting workflow. Start with "Poor BTK Degradation" and perform the suggested experiments at each step to diagnose the problem.
Q3: My degrader shows low potency (high DC50). How can I improve it?
Low potency can be influenced by several factors, many of which are related to the stability and productivity of the ternary complex.[14][15]
-
Ternary Complex Stability and Cooperativity : The formation of a stable ternary complex is a key driver of degradation efficiency.[4][16] Potent degraders often exhibit positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[15][17] Assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities and cooperativity.[16][17]
-
Linker Optimization : The length, composition, and attachment point of the linker are critical for establishing productive protein-protein interactions within the ternary complex.[4][10][18][19] Synthesizing a small library of PROTACs with varying linkers is a standard optimization strategy.[18]
-
E3 Ligase Choice : While BTK Degrader-12 uses CRBN, some target proteins are more effectively degraded by recruiting a different E3 ligase, such as VHL.[2][3] If linker optimization fails, exploring alternative E3 ligase recruiters may be necessary.
| Factor Influencing Potency | Recommended Assay | Potential Action if Suboptimal |
| Cellular Permeability | PAMPA, Caco-2 Assay | Modify linker to reduce polarity or add permeability-enhancing groups.[14] |
| Binary Binding Affinity | Fluorescence Polarization (FP), SPR | Confirm warheads bind BTK and CRBN with sufficient affinity.[14][20] |
| Ternary Complex Formation/Stability | Co-IP, TR-FRET, NanoBRET, SPR | Systematically vary linker length and composition.[5][16][21] |
| Productive Ubiquitination | In-Cell Ubiquitination Assay | Modify linker to reorient BTK, exposing different lysine residues. |
Q4: I'm observing a "hook effect" in my dose-response curve. What does this mean?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[16] This creates a characteristic U-shaped or bell-shaped curve in dose-response experiments.
It is caused by the formation of unproductive binary complexes.[16] At high PROTAC concentrations, most BTK molecules are bound to a PROTAC and most CRBN molecules are bound to a PROTAC, but they are separate. This saturation prevents the formation of the productive ternary complex required for degradation. The presence of a hook effect, even if mild, is a strong indicator that the PROTAC is working via the intended mechanism.[16] If you observe this, it confirms target engagement and suggests that the optimal degradation concentration is lower than the highest concentrations tested.
Section 3: Experimental Protocols & Assay-Specific FAQs
This section provides detailed methodologies for key validation experiments and addresses common issues with specific assays.
Q5: What is a standard protocol for assessing BTK degradation by Western Blot?
Western blotting is the most common method to directly measure the reduction in target protein levels.
Protocol: Western Blot for BTK Degradation [22]
-
Cell Culture & Treatment : Plate cells (e.g., TMD8, MOLM-14) at an appropriate density and allow them to adhere. Treat with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 6, 12, or 24 hours).
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody against BTK and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply a chemiluminescent substrate (ECL) and detect the signal using an imaging system.
-
Analysis : Quantify the band intensities. Normalize the BTK signal to the loading control to determine the relative decrease in BTK protein levels compared to the vehicle control.
| Parameter | Typical Range/Value | Notes |
| Cell Line | TMD8, MOLM-14, Ramos | Choose a cell line with sufficient endogenous BTK expression. |
| Treatment Time | 4 - 24 hours | Time-course experiments are recommended to determine Dmax and degradation kinetics. |
| Concentration Range | 0.1 nM - 10 µM | A wide range is needed to determine DC50 and observe any potential hook effect. |
| Protein Loaded | 20 - 40 µg | Ensure you are in the linear range of detection for your antibodies. |
Q6: How can I confirm the formation of the BTK-PROTAC-CRBN ternary complex in cells?
Co-immunoprecipitation (Co-IP) is a standard technique to verify protein-protein interactions and confirm that the PROTAC is successfully bringing BTK and CRBN together.[13]
Protocol: Co-Immunoprecipitation for Ternary Complex Formation [13]
-
Cell Treatment : Treat cells with the optimal concentration of this compound (or a concentration known to be effective) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis : Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors.
-
Pre-clearing : Incubate the cell lysate with Protein A/G agarose beads for 1 hour to minimize non-specific binding.
-
Immunoprecipitation : Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add an antibody against one component of the complex (e.g., anti-CRBN or anti-BTK) and incubate overnight at 4°C.
-
Capture Complex : Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing : Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution & Analysis : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing for the other component of the complex (e.g., if you pulled down with anti-CRBN, blot for BTK). A band for BTK should appear only in the PROTAC-treated sample, confirming the interaction.
Q7: My Western blot results are inconsistent. What are common sources of variability?
Variability in Western blotting can arise from multiple sources. Ensuring consistency in each step is crucial for reproducible results.
-
Inconsistent Cell Culture : Ensure cells are at a consistent passage number and confluency. Cell stress or over-confluency can alter protein expression and degradation pathways.
-
Unequal Protein Loading : Always perform a protein quantification assay (e.g., BCA) before loading. Visually inspecting your loading control (e.g., GAPDH) band intensity across lanes is essential to validate equal loading.
-
Antibody Performance : Use a validated, high-quality primary antibody. Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.
-
Transfer Efficiency : Verify efficient protein transfer from the gel to the membrane, especially for high molecular weight proteins like BTK (~77 kDa). Using a pre-stained ladder and/or Ponceau S staining can help assess transfer.
-
Detection Substrate : Ensure the ECL substrate is not expired and is applied evenly across the membrane. Capture the signal promptly, as the chemiluminescent signal decays over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Protein Degradation and PROTACs [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 11. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
PROTAC BTK Degrader-12 Linker Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the linker of PROTAC BTK Degrader-12 for improved efficacy. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC BTK degrader?
A PROTAC (Proteolysis Targeting Chimera) BTK degrader is a heterobifunctional molecule designed to eliminate Bruton's tyrosine kinase (BTK) protein within the cell. It consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting these two ligands.[1][2] The PROTAC simultaneously binds to both BTK and the E3 ligase, forming a ternary complex.[2][3] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BTK, leading to its polyubiquitination.[4] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively reducing its cellular levels.[4][5]
Q2: Why is the linker critical for the efficacy of this compound?
The linker is a crucial determinant of a PROTAC's efficacy, influencing several key factors:
-
Ternary Complex Formation: The length, composition, and attachment points of the linker dictate the geometry and stability of the ternary complex (BTK-PROTAC-E3 ligase). An optimal linker facilitates productive interactions between BTK and the E3 ligase, leading to efficient ubiquitination.[3][]
-
Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, cell permeability, and metabolic stability—critical parameters for its overall performance.[][7] For instance, polyethylene glycol (PEG) linkers can improve solubility, while more rigid linkers like alkyl chains can pre-organize the binding moieties.[]
-
Selectivity: The linker can influence the conformation of the ternary complex, which in turn can affect which proteins are presented for ubiquitination, thereby impacting the selectivity of the degrader.[8]
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with BTK or the E3 ligase) rather than the productive ternary complex required for degradation.[8]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[8]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[8]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over binary complexes.[8]
Troubleshooting Guide
Problem 1: Low or no degradation of BTK protein is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[8] Modify the linker to improve physicochemical properties, for example, by incorporating features that enhance cell uptake.[7] |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to BTK and the E3 ligase individually, it may not effectively bring them together. Vary the linker length and composition to achieve a more favorable geometry for the ternary complex.[3] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line or may not be suitable for BTK. Confirm the expression of the E3 ligase (e.g., Cereblon, VHL) in your cells and consider testing alternative E3 ligase ligands.[8] |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your compound in the experimental conditions over the time course of your experiment. |
| Suboptimal Experimental Conditions | Cell passage number, confluency, or overall health can impact the efficiency of the ubiquitin-proteasome system. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[8] |
Problem 2: High cytotoxicity is observed at effective degradation concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The PROTAC may be degrading other essential proteins. Optimize the BTK-binding warhead for higher selectivity or modify the linker to alter the ternary complex conformation and improve selectivity.[8] Perform global proteomics to identify off-target degradation. |
| "Hook Effect" Leading to Inhibition | At very high concentrations, the formation of non-productive binary complexes can lead to inhibitor-like effects, which might be cytotoxic. Lower the concentration range to find the optimal degradation window. |
| Cell Line Sensitivity | The cell line may be highly dependent on BTK for survival. Reduce the treatment duration to focus on direct degradation effects. |
Quantitative Data on Linker Optimization
The following table summarizes data from a study on a series of BTK PROTACs, demonstrating the impact of linker length on degradation potency. The PROTACs are based on the GDC-0853 warhead and the Cereblon E3 ligase ligand pomalidomide.
| Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) in Ramos cells | Dₘₐₓ (%) in Ramos cells |
| PTD1 | PEG | 17 | 1.5 ± 0.3 | >95 |
| PTD2 | PEG | 14 | 1.1 ± 0.2 | >95 |
| PTD8 | PEG | 11 | 0.8 ± 0.2 | >95 |
| PTD9 | PEG | 8 | 0.6 ± 0.1 | >95 |
| PTD10 | PEG | 5 | 0.5 ± 0.2 | >95 |
| PTD11 | PEG | 2 | 1.8 ± 0.4 | >95 |
Data adapted from a study on GDC-0853 based BTK PROTACs. The degradation potency improved as the linker length decreased, with PTD10 having the shortest and most effective linker in this series.[9]
Experimental Protocols
Western Blot for BTK Degradation
This protocol allows for the quantification of BTK protein levels in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations and a vehicle-only control for a predetermined time (e.g., 17 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[9]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of BTK in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase (e.g., CRBN/DDB1/CUL4A/Rbx1 complex)
-
Recombinant BTK protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, BTK protein, and ubiquitin in the ubiquitination reaction buffer.
-
PROTAC Addition: Add this compound at various concentrations to the reaction tubes. Include a no-PROTAC control.
-
Initiate Reaction: Add ATP to each reaction to start the ubiquitination process.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-BTK antibody to detect ubiquitinated forms of BTK (which will appear as a high-molecular-weight smear or ladder) and with an anti-ubiquitin antibody to confirm polyubiquitination.[10]
Visualizations
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Control experiments for PROTAC BTK Degrader-12 studies
Welcome to the technical support center for PROTAC BTK Degrader-12. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers and scientists optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound isn't causing any degradation of BTK. What are the common reasons for this and how can I troubleshoot it?
Answer:
Lack of degradation is a common issue when working with new PROTACs. The problem can often be traced to one of several key steps in the PROTAC's mechanism of action. A systematic troubleshooting approach is recommended to identify the bottleneck.
Troubleshooting Workflow:
The following workflow can help diagnose the reason for a lack of degradation.
Key Considerations & Experiments:
-
Cell Permeability and Stability: PROTACs are large molecules and may have poor cell permeability.[1] Additionally, the compound could be unstable in your cell culture medium.
-
Target and E3 Ligase Engagement: The PROTAC must bind to both BTK and the E3 ligase (Cereblon, or CRBN, for this degrader) inside the cell.
-
Ternary Complex Formation: Successful degradation depends on the formation of a productive ternary complex between BTK, the PROTAC, and the E3 ligase.[4]
-
Ubiquitin-Proteasome System (UPS) Function: The degradation machinery itself must be active in your experimental system.
-
Solution:
-
Positive Control: Use a well-characterized PROTAC known to work in your cell line to confirm the UPS pathway is active.
-
E3 Ligase Expression: Verify that the recruited E3 ligase (CRBN) is expressed in your cell line via Western blot.[3]
-
Cell Health: Ensure cells are healthy and within a consistent passage number range, as cellular stress can affect UPS efficiency.[1]
-
-
Q2: How do I confirm that BTK degradation is occurring through the intended PROTAC mechanism?
Answer:
To confirm the mechanism of action (MoA), you must demonstrate that the degradation of Bruton's tyrosine kinase (BTK) is dependent on the recruitment of the specific E3 ligase (CRBN) and subsequent processing by the proteasome.[5] This is achieved through a series of essential control experiments.
PROTAC Mechanism of Action (MoA) Workflow:
Essential Control Experiments:
| Control Experiment | Purpose | Expected Outcome with BTK Degrader-12 |
| Inactive/Negative Control | To prove degradation requires E3 ligase binding. This control is structurally similar but cannot bind CRBN (e.g., via N-methylation of the glutarimide).[6][7] | The inactive control should NOT cause BTK degradation. |
| Proteasome Inhibitor | To confirm degradation is proteasome-dependent.[8] Pre-treat cells with an inhibitor like MG132 or Bortezomib before adding the PROTAC. | Pre-treatment with a proteasome inhibitor should "rescue" or prevent BTK degradation. |
| Neddylation Inhibitor | To confirm dependence on the Cullin-RING E3 ligase (CRL) complex, whose activity requires neddylation. Pre-treat with an inhibitor like MLN4924.[5] | Pre-treatment with MLN4924 should block BTK degradation. |
| Target Ubiquitination Assay | To directly show that the PROTAC induces the ubiquitination of BTK.[9] | Increased high-molecular-weight smearing (poly-ubiquitinated BTK) upon treatment with the PROTAC and a proteasome inhibitor. |
Experimental Protocol: Target Ubiquitination by Immunoprecipitation-Western Blot
This assay confirms that BTK is ubiquitinated in a PROTAC-dependent manner.[1]
-
Cell Treatment: Treat cells with:
-
Vehicle (e.g., DMSO)
-
This compound
-
Proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
This compound + MG132.
-
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. Sonicate to shear DNA and reduce viscosity.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
Incubate the lysate with an anti-BTK antibody overnight at 4°C to capture BTK.
-
Add Protein A/G magnetic beads to pull down the antibody-BTK complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein from the beads using Laemmli buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ubiquitin antibody to detect ubiquitinated BTK, which will appear as a high-molecular-weight ladder or smear.
-
A separate blot can be run with an anti-BTK antibody to confirm successful immunoprecipitation of BTK.
-
Q3: I'm observing a cellular phenotype. How can I be sure it's due to BTK degradation and not off-target effects?
Answer:
Distinguishing on-target from off-target effects is critical. A cellular phenotype could be caused by the degradation of an unintended protein or by simple inhibition of BTK (or other kinases) by the PROTAC's warhead, independent of degradation.[5] A multi-pronged approach is necessary to ensure the observed effects are specific to BTK degradation.
Logical Workflow for Deconvoluting On-Target vs. Off-Target Effects:
Key Experiments for Selectivity:
-
Use of Controls:
-
Inactive Control: As described in Q2, an inactive control that cannot bind the E3 ligase is the most important tool. If the active PROTAC causes a phenotype but the inactive control does not, it strongly suggests the phenotype is degradation-dependent.[7]
-
Parent Inhibitor (Warhead only): Comparing the effects of the PROTAC to the BTK-binding portion alone can help differentiate between effects caused by simple BTK inhibition versus those requiring degradation.
-
-
Global Proteomics (Mass Spectrometry): This is the most comprehensive way to assess selectivity.[10]
-
Methodology: Treat cells for a short duration (e.g., 2-8 hours) with the active PROTAC, the inactive control, and a vehicle.[5] Analyze the entire proteome using mass spectrometry (e.g., TMT-MS) to identify which proteins are downregulated.
-
Interpretation: A truly selective PROTAC will primarily downregulate BTK. If other proteins are significantly degraded by the active PROTAC but not the inactive control, they are off-target substrates.
-
Hypothetical Proteomics Data Summary:
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | Log2 Fold Change (Inactive Control vs. Vehicle) | Conclusion |
| BTK | -3.5 | -0.1 | On-Target |
| Protein X | -2.8 | -0.2 | Off-Target Substrate |
| Protein Y | -1.5 | -1.4 | Degradation-Independent Off-Target |
| Protein Z | +0.2 | +0.1 | No significant change |
Q4: I'm seeing less BTK degradation at higher concentrations of my PROTAC. What is the "hook effect" and how can I avoid it?
Answer:
The "hook effect" is a phenomenon common to PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[1] This results in a characteristic bell-shaped dose-response curve.
It is caused by the formation of non-productive binary complexes at high PROTAC concentrations. Instead of forming a productive ternary complex (BTK-PROTAC-CRBN), the PROTAC independently saturates both BTK and CRBN, preventing them from coming together.[3]
Conceptual Diagram of the Hook Effect:
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
Validating Target Engagement of PROTAC BTK Degrader-12 in a Cellular Context: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the target engagement of PROTAC BTK Degrader-12 within a cellular environment. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data for alternative molecules, and visualizes complex biological and experimental workflows. The objective is to offer a robust framework for assessing the efficacy and mechanism of action of BTK-targeting PROTACs.
Introduction to BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] While small molecule inhibitors have shown clinical success, challenges such as acquired resistance, often due to mutations in the BTK active site (e.g., C481S), have emerged.[1][2]
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules induce the degradation of a target protein rather than merely inhibiting it.[4][] A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][4] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][]
This compound is a PROTAC designed to target BTK for degradation by recruiting the Cereblon (CRBN) E3 ligase.[6] Validating that such a molecule successfully engages its BTK target inside a living cell is a critical first step in its development.
Caption: Mechanism of Action for this compound.
Comparison of BTK-Targeting Compounds
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein, quantified by DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a comparison of various reported BTK PROTACs.
| PROTAC Name | Target Ligand Warhead | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | BTK Ligand | Cereblon (CRBN) | Data not public | Data not public | Not specified | [6] |
| PROTAC BTK Degrader-3 | BTK Ligand | Not specified | 10.9 | >90% (inferred) | Mino | [7] |
| PTD10 | GDC-0853 | Cereblon (CRBN) | 0.5 | >90% (inferred) | TMD8 / Mino | [8] |
| MT-802 | BTK-specific ligand | Cereblon (CRBN) | ~8-40 | >90% (inferred) | MOLM-14 | [3] |
| P13I | Ibrutinib | Cereblon (CRBN) | <10 | ~73% | Ramos | [2] |
| NX-2127 | BTK Ligand | Cereblon (CRBN) | Not specified | Not specified | B-cell malignancies | [9] |
| DD-03-171 | CGI-1746 | Thalidomide (CRBN) | <500 | >75% | Human Platelets | [10] |
Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and treatment times across studies. Data for this compound is not publicly available and would need to be determined experimentally using the methods described below.
BTK Degraders vs. BTK Inhibitors
| Feature | BTK Degraders (PROTACs) | BTK Inhibitors (e.g., Ibrutinib) |
| Mechanism of Action | Catalytically induce proteasomal degradation of the entire BTK protein.[2][] | Occupy the active site to inhibit BTK's kinase function.[1] |
| Resistance | Can degrade mutated BTK (e.g., C481S) and overcome resistance.[1][2] | Susceptible to resistance from active site mutations that reduce drug binding.[1] |
| Effect | Eliminates both kinase and scaffolding functions of the protein.[2] | Primarily blocks the kinase activity of the protein.[1] |
| Dosing | Potential for lower, less frequent dosing due to catalytic action and prolonged effect.[2] | Requires sustained occupancy of the active site, often necessitating continuous dosing. |
| Selectivity | Selectivity is determined by the ternary complex formation, not just binary binding affinity. | Off-target effects can occur from inhibition of other kinases with similar active sites.[1] |
| Development Stage | An emerging therapeutic class with several candidates in early clinical development.[1][9] | Well-established class with multiple approved drugs for clinical use.[1][11] |
Key Experimental Protocols for Target Engagement
Validating that this compound engages and degrades BTK in cells requires a multi-faceted approach. The most common and robust methods include Western Blotting, NanoBRET assays, and Flow Cytometry.
Western Blotting for BTK Degradation
Western blotting is the gold-standard method to directly quantify the reduction in total BTK protein levels following treatment with a degrader.
Caption: Standardized workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment : Plate a relevant cell line (e.g., a B-cell lymphoma line like TMD8 or Mino) at an appropriate density. Treat cells with increasing concentrations of this compound for a set time (e.g., 18-24 hours) to determine the DC50. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration can also be performed.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[12][13]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of total protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) to normalize the data.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control signal. Plot the normalized BTK levels against the degrader concentration to calculate DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a powerful live-cell method to measure the binding of a PROTAC to its target in real-time.[14][15] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer that binds the same protein. A competing compound will displace the tracer, causing a decrease in the BRET signal.
Caption: Workflow for the NanoBRET target engagement assay.
Detailed Protocol:
-
Cell Transfection : Transiently transfect a suitable cell line, such as HEK293, with a plasmid expressing BTK as a fusion protein with NanoLuc® luciferase.[16]
-
Cell Plating : After 24 hours, resuspend the transfected cells and plate them into a white, 96-well assay plate.
-
Compound Addition : Treat the cells with a pre-determined concentration of a cell-permeable fluorescent BTK tracer. Concurrently, add this compound across a range of concentrations.
-
Substrate Addition and Measurement : Add the NanoGlo® Live Cell Substrate (furimazine) to the wells. Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).[17]
-
Data Analysis : Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the normalized BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's binding affinity in live cells.[16]
Flow Cytometry for Protein Level Analysis
Flow cytometry offers a high-throughput method to measure protein levels in individual cells, providing population-level statistics on protein degradation.[18][19]
Caption: Workflow for analyzing protein degradation via flow cytometry.
Detailed Protocol:
-
Cell Treatment : Treat suspension cells (or adherent cells that have been harvested) with this compound at various concentrations for a defined period.
-
Fixation and Permeabilization : Harvest the cells and fix them using a crosslinking agent like paraformaldehyde to preserve the cellular state. Subsequently, permeabilize the cell membranes with a detergent (e.g., saponin or methanol) to allow antibodies to access intracellular proteins.
-
Intracellular Staining : Incubate the permeabilized cells with a fluorophore-conjugated primary antibody specific for BTK.
-
Flow Cytometry Analysis : Acquire data for at least 10,000 cells per sample on a flow cytometer. The instrument will measure the fluorescence intensity of each individual cell.
-
Data Interpretation : Analyze the data to determine the Mean Fluorescence Intensity (MFI) for each sample. A decrease in MFI in treated cells compared to vehicle-treated controls indicates degradation of the BTK protein. Plot the MFI against degrader concentration to quantify degradation efficacy.[18][20]
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. assaygenie.com [assaygenie.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 19. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC BTK Degrader-12 and Other BTK PROTACs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTAC BTK Degrader-12 with other leading Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of their performance, supported by available experimental data, and includes detailed methodologies for key validation assays.
Introduction to BTK PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins. A BTK PROTAC typically consists of three key components: a ligand that specifically binds to Bruton's Tyrosine Kinase, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects these two moieties. The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for subsequent degradation by the proteasome. This "event-driven" mechanism offers a distinct advantage over traditional "occupancy-driven" inhibitors, with the potential to overcome drug resistance and improve selectivity.
This compound is a PROTAC that targets BTK for degradation by recruiting the CRBN E3 ligase. While specific degradation performance data (DC50 and Dmax) for this compound is not publicly available in the reviewed literature, this guide provides a comparative analysis with other well-characterized BTK PROTACs to offer a valuable resource for researchers in the field.
Quantitative Comparison of BTK PROTACs
The following table summarizes the in vitro degradation performance of several notable BTK PROTACs. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) indicates the highest percentage of protein degradation achieved.
| PROTAC | BTK Binder Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | Evobrutinib derivative | CRBN | Not Available | Not Available | Not Available | [1] |
| MT-802 | Non-covalent | CRBN | Namalwa | ~9 | >99 | [2] |
| DD-03-171 | CGI-1746 derivative | CRBN | Mino | 5.1 | Not Available | |
| PTD10 | GDC-0853 | CRBN | Ramos | 0.5 | >95 | [3] |
| NC-1 | Non-covalent | CRBN | Mino | 2.2 | 97 | [4] |
| P13I | Ibrutinib | Pomalidomide (CRBN) | Ramos | ~10 | 89 | [5] |
| L18I | Ibrutinib derivative | CRBN | Not Available | Not Available | Not Available | |
| PROTAC BTK Degrader-3 | Not Specified | Not Specified | Mino | 10.9 | Not Available | [6] |
Note: Data for this compound and L18I were not available in the reviewed sources. The provided data is based on published in vitro studies and may vary depending on the specific experimental conditions.
Visualizing Key Pathways and Processes
To facilitate a deeper understanding of the mechanisms and workflows involved in the evaluation of BTK PROTACs, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of BTK PROTACs.
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells following treatment with a PROTAC.
-
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels. DC50 and Dmax values can be calculated from the dose-response curves.
-
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to confirm that the PROTAC-mediated degradation of BTK occurs through the ubiquitin-proteasome pathway.
-
Materials:
-
PROTAC-treated and control cell lysates
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer and elution buffer
-
Primary antibody against ubiquitin for Western blotting
-
-
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor (e.g., MG132) to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BTK antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
-
Cell Viability Assay
This assay measures the effect of BTK degradation on cell proliferation and survival.
-
Materials:
-
Cells cultured in 96-well plates
-
BTK PROTACs at various concentrations
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
-
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of BTK PROTACs in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., TMD-8)
-
BTK PROTAC formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
PROTAC Administration: Randomize the mice into treatment and control groups. Administer the BTK PROTAC (e.g., orally or via intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess BTK protein levels by Western blot or immunohistochemistry to confirm target engagement and degradation.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the PROTAC.
-
Conclusion
The field of BTK-targeting PROTACs is rapidly advancing, offering a promising therapeutic strategy for B-cell malignancies and autoimmune diseases. While direct comparative data for this compound is limited, the analysis of other leading BTK PROTACs such as MT-802, DD-03-171, and PTD10 reveals a class of molecules with potent and efficient BTK degradation capabilities. The provided experimental protocols offer a robust framework for the evaluation and comparison of novel BTK degraders. As more data becomes available, a clearer understanding of the structure-activity relationships and the clinical potential of different BTK PROTACs will emerge, guiding the development of next-generation targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: PROTAC BTK Degrader-12 vs. Conventional BTK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, has revolutionized treatment paradigms for various hematological cancers. However, the emergence of resistance and off-target effects has spurred the development of novel therapeutic modalities. Among these, proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK offer a promising alternative. This guide provides a head-to-head comparison of a novel investigational agent, PROTAC BTK Degrader-12, and established BTK inhibitors, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action: Inhibition vs. Degradation
BTK inhibitors and BTK PROTACs employ fundamentally different mechanisms to disrupt BTK signaling.
BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, function by binding to the active site of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for B-cell proliferation and survival.[1][2][3] Most approved BTK inhibitors form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[2][4]
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[5][6][7] It consists of a ligand that binds to BTK, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[8] Unlike inhibitors that merely block BTK's function, PROTACs lead to the complete removal of the BTK protein.
Performance Data: A Comparative Overview
Quantitative data on the efficacy and selectivity of these compounds are crucial for a direct comparison. The following tables summarize key performance metrics from preclinical studies. Data for this compound is based on patent filings and publicly available information; specific experimental data from head-to-head studies is limited.
| Compound | Target | Mechanism of Action | Binding | E3 Ligase Recruited |
| This compound | BTK | Protein Degradation | Reversible | Cereblon (CRBN) |
| Ibrutinib | BTK, TEC, EGFR, etc. | Enzyme Inhibition | Covalent, Irreversible | Not Applicable |
| Acalabrutinib | BTK | Enzyme Inhibition | Covalent, Irreversible | Not Applicable |
| Zanubrutinib | BTK | Enzyme Inhibition | Covalent, Irreversible | Not Applicable |
| Table 1: General Characteristics of this compound and BTK Inhibitors. |
| Compound | Cell Line | IC50 (nM) - Cell Viability | DC50 (nM) - BTK Degradation |
| This compound | Not Disclosed | Not Disclosed | Not Disclosed |
| Ibrutinib | TMD8 | 10[9] | Not Applicable |
| REC-1 | ~5.9[10] | Not Applicable | |
| Acalabrutinib | TMD8 | ~3.0 - 5.0[2][10] | Not Applicable |
| REC-1 | ~2.5[10] | Not Applicable | |
| Zanubrutinib | TMD8 | 0.4[1] | Not Applicable |
| REC-1 | 0.9[1] | Not Applicable | |
| Table 2: Comparative Potency in B-Cell Lymphoma Cell Lines. IC50 (half-maximal inhibitory concentration) reflects the concentration required to inhibit cell viability by 50%. DC50 (half-maximal degradation concentration) indicates the concentration needed to degrade 50% of the target protein. |
| Compound | Kinase Selectivity Profile |
| This compound | Expected to be highly selective for BTK due to the targeted degradation mechanism. |
| Ibrutinib | Inhibits BTK, as well as other kinases like TEC, EGFR, ITK, which can lead to off-target effects.[3] |
| Acalabrutinib | More selective for BTK than ibrutinib, with less off-target activity on TEC, EGFR, and ITK.[11][12] |
| Zanubrutinib | Highly selective for BTK with minimal inhibition of other kinases.[1][13] |
| Table 3: Kinase Selectivity Profile. |
Visualizing the Mechanisms and Pathways
To better understand the distinct actions of BTK inhibitors and PROTAC BTK degraders, the following diagrams illustrate the BTK signaling pathway, the mechanism of each drug class, and a typical experimental workflow for their evaluation.
Caption: BTK Signaling Pathway.
Caption: Mechanism of Action Comparison.
Caption: Experimental Evaluation Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate BTK inhibitors and degraders.
Western Blot for BTK and Phospho-BTK (p-BTK) Levels
This protocol is used to determine the levels of total BTK and its activated (phosphorylated) form.
-
Cell Lysis:
-
Culture B-cell lymphoma cells (e.g., TMD8, Mino) to the desired density.
-
Treat cells with varying concentrations of this compound or BTK inhibitors for the indicated times.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended.
-
Incubate the membrane with primary antibodies specific for total BTK and phospho-BTK (Tyr223) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize BTK and p-BTK levels to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16][17][18][19]
-
Cell Seeding:
-
Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or BTK inhibitors.
-
Add the compounds to the respective wells and incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values using appropriate software.
-
Conclusion
This compound represents a novel and promising therapeutic strategy that directly eliminates the BTK protein, offering potential advantages over traditional BTK inhibitors. While direct comparative data for this compound is not yet widely available, the principles of its mechanism of action suggest it could overcome resistance mechanisms associated with BTK inhibitors and potentially offer a more profound and durable response. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, have already demonstrated improved selectivity and safety profiles compared to the first-in-class ibrutinib. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its position in the evolving landscape of BTK-targeted therapies. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
- 1. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib and its use in treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 7. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 8. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. texaschildrens.org [texaschildrens.org]
Overcoming Ibrutinib Resistance: A Comparative Analysis of PROTAC BTK Degraders in C481S Mutant Models
The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) confers resistance to the covalent inhibitor ibrutinib, a cornerstone therapy for various B-cell malignancies. This has spurred the development of alternative therapeutic strategies, among which Proteolysis Targeting Chimeras (PROTACs) have shown significant promise. By hijacking the cell's ubiquitin-proteasome system, PROTACs trigger the degradation of the target protein rather than merely inhibiting it. This novel mechanism of action allows them to overcome resistance mediated by mutations in the drug-binding site.
This guide provides a comparative analysis of the efficacy of various PROTAC BTK degraders in preclinical models harboring the ibrutinib-resistant C481S BTK mutation. While specific data for a compound marketed as "PROTAC BTK Degrader-12" is not extensively available in the peer-reviewed literature, this guide will focus on well-characterized research compounds such as P13I, MT-802, and L18I, which serve as exemplary models for this class of therapeutics.
Efficacy in Ibrutinib-Resistant C481S BTK Mutant Cell Lines
PROTAC BTK degraders have demonstrated potent activity in cell lines engineered to express the C481S BTK mutation, a setting where ibrutinib loses its efficacy. The following tables summarize the comparative performance of these degraders against ibrutinib.
Table 1: Comparative Growth Inhibition (GI₅₀) in BTK C481S Mutant Cell Lines
| Compound | Cell Line | GI₅₀ (nM) | Citation |
| P13I | HBL-1 (BTK C481S) | ~28 | [1] |
| Ibrutinib | HBL-1 (BTK C481S) | ~700 | [1] |
Table 2: Comparative Protein Degradation (DC₅₀) of BTK
| Compound | Cell Line | Target BTK | DC₅₀ (nM) | Citation |
| P13I | Mino | Wild-type | 9.2 | [1] |
| P13I | MM.1S | Wild-type | 11.4 | [1] |
| MT-802 | - | Wild-type | 14.6 | [2] |
| MT-802 | - | C481S | 14.9 | [2] |
| L18I | HeLa (BTK mutants) | C481S/T/A/G/W | <50 | [2] |
Table 3: Comparative BTK Inhibition (IC₅₀)
| Compound | Target BTK | IC₅₀ (nM) | Citation |
| Ibrutinib | Wild-type | 0.5 | [1][3] |
| Ibrutinib | C481S | >1000 | [1] |
| P13I | Wild-type | 95 | [1] |
These data clearly illustrate that while ibrutinib's inhibitory activity is severely compromised by the C481S mutation, PROTAC degraders like P13I and MT-802 retain their potent degradation capabilities and antiproliferative effects.[1][2] Notably, the efficacy of P13I is driven by degradation rather than inhibition, as evidenced by its relatively high IC₅₀ against wild-type BTK compared to its potent GI₅₀.[1]
Mechanism of Action: PROTAC-mediated BTK Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4]
B-Cell Receptor (BCR) Signaling Pathway and PROTAC Intervention
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. PROTAC-mediated degradation of BTK effectively shuts down this pathway, even in the presence of the C481S mutation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PROTAC BTK degraders.
Western Blot for BTK Degradation
Objective: To quantify the reduction in BTK protein levels following treatment with a PROTAC degrader.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HBL-1 C481S) in appropriate culture medium and treat with varying concentrations of the PROTAC BTK degrader or control (e.g., DMSO, ibrutinib) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry is used to quantify the band intensity, and BTK levels are normalized to the loading control. The DC₅₀ (concentration for 50% degradation) is then calculated.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of the PROTAC BTK degrader on the proliferation and viability of cancer cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BTK degrader or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The evaluation of a novel PROTAC BTK degrader typically follows a structured workflow from initial biochemical assays to in vivo studies.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Evaluating the Immunomodulatory Effects of PROTAC BTK Degrader-12: A Comparative Guide
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. While small molecule inhibitors of BTK have demonstrated significant clinical efficacy, the advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel mechanism of action with the potential for enhanced and more durable therapeutic effects. This guide provides a comparative evaluation of a representative PROTAC BTK degrader, here referred to as PROTAC BTK Degrader-12 (represented by the clinical candidate NX-2127), and the first-generation BTK inhibitor, ibrutinib, with a focus on their immunomodulatory properties.
This compound operates by harnessing the cell's natural ubiquitin-proteasome system to induce the degradation of the BTK protein, rather than simply inhibiting its kinase activity.[1] This approach may not only lead to a more profound and sustained suppression of BTK signaling but also has the potential to overcome resistance mechanisms associated with kinase inhibitors.[2] Furthermore, certain BTK degraders, including the one exemplified here, possess additional immunomodulatory functions through the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), which can enhance T-cell activity.[3]
This guide presents a summary of the comparative preclinical data on the immunomodulatory effects of this compound and ibrutinib, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Immunomodulatory Effects
The following tables summarize the key immunomodulatory effects of this compound and ibrutinib based on available preclinical data. It is important to note that direct head-to-head comparative studies for all parameters are limited, and some data is inferred from studies with similar compounds or experimental systems.
Table 1: T-Cell Activation and Function
| Parameter | This compound (NX-2127) | Ibrutinib | Reference |
| Mechanism of T-Cell Modulation | Degrades Ikaros (IKZF1) and Aiolos (IKZF3), leading to T-cell activation. | Primarily inhibits ITK, an off-target kinase involved in T-cell signaling. | [4] |
| IL-2 Production | Increased | Inhibition of IL-2 secretion reported in some in vitro contexts. | [3][4] |
| T-Cell Mediated Cytotoxicity | Enhanced killing of B-cell non-Hodgkin lymphoma cells. | Can improve effector T-cell activity by reducing exhaustion. | [5] |
| T-Cell Exhaustion Markers (e.g., PD-1, CTLA-4) | Rebalances T-cells towards a more proinflammatory, antitumor phenotype. | Significantly reduces expression of PD-1 and CTLA-4. | [4][5] |
| Regulatory T-Cell (Treg) Population | Not explicitly reported. | Decreases the Treg/CD4+ T-cell ratio. | [4] |
Table 2: Cytokine Release Profile
| Cytokine | This compound (NX-2127) | Ibrutinib | Reference |
| IL-2 | Increased | Generally decreased | [3][4] |
| IFN-γ | Potentially increased as part of Th1 polarization | Lowered in the context of obinutuzumab-induced cytokine release | [5][6] |
| TNF-α | Potentially increased as part of Th1 polarization | Lowered in the context of obinutuzumab-induced cytokine release | [5][6] |
| IL-6 | Not explicitly reported | Lowered in the context of obinutuzumab-induced cytokine release | [6] |
| IL-10 | Not explicitly reported | Reduced production by CLL cells | [4] |
Table 3: In Vivo Efficacy in Autoimmune Models
| Model | This compound (NX-2127) | Ibrutinib | Reference |
| Mouse Model of Arthritis (CIA) | Efficacious in reducing disease severity (based on general BTK inhibitor data). | Efficacious in reducing disease severity. | [7][8] |
| Mouse Model of Multiple Sclerosis (EAE) | Efficacious in reducing disease severity (based on general BTK inhibitor data). | Efficacious in reducing disease severity. | [7][9] |
Experimental Protocols
1. T-Cell Activation Assay by Flow Cytometry
-
Objective: To assess the expression of T-cell activation markers (e.g., CD69, CD25) on primary human T-cells following treatment.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Treat cells with varying concentrations of this compound, ibrutinib, or vehicle control (DMSO) for 24-48 hours.
-
For stimulation, add anti-CD3/CD28 antibodies or a suitable antigen.
-
Harvest cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations using appropriate gating strategies.
-
2. Cytokine Release Assay
-
Objective: To quantify the levels of secreted cytokines in the supernatant of treated T-cells.
-
Methodology:
-
Set up T-cell cultures as described in the T-Cell Activation Assay protocol.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex-based assay or ELISA array) according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.
-
3. In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later.
-
Once clinical signs of arthritis appear, randomize mice into treatment groups: vehicle control, this compound, and ibrutinib.
-
Administer compounds orally at predetermined doses and schedules.
-
Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) on a regular basis.
-
At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Mandatory Visualization
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Workflow for T-cell activation assay.
Caption: Comparison of mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting treatment resistance in chronic lymphocytic leukemia | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. Pretreatment with ibrutinib reduces cytokine secretion and limits the risk of obinutuzumab-induced infusion-related reactions in patients with CLL: analysis from the iLLUMINATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 8. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis | springermedizin.de [springermedizin.de]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality with the potential to overcome limitations of traditional small molecule inhibitors. For Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor signaling, PROTACs offer the promise of enhanced selectivity and the ability to overcome resistance. This guide provides a comparative analysis of the cross-reactivity profiles of BTK-targeting PROTACs, with a focus on available data for emerging degraders in comparison to established BTK inhibitors. While specific kinome-wide screening data for PROTAC BTK Degrader-12 is not publicly available, this guide leverages data from other well-characterized BTK degraders and inhibitors to provide a valuable reference for researchers in the field.
Executive Summary
PROTAC BTK degraders are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the BTK protein. A key advantage of this approach is the potential for improved selectivity compared to first-generation covalent inhibitors like ibrutinib, which are known to have off-target activities leading to adverse effects. Newer generation BTK inhibitors have been developed with improved selectivity, and BTK PROTACs aim to further refine this aspect. This guide presents available cross-reactivity data, detailed experimental methodologies for assessing selectivity, and visual workflows to aid in the understanding of these powerful research tools.
Comparative Cross-Reactivity Data
The following tables summarize the available data on the cross-reactivity of various BTK inhibitors and degraders. It is important to note that direct head-to-head comparisons should be made with caution, as the experimental platforms and the breadth of kinases screened can vary between studies.
Table 1: Comparative Kinase Inhibition Profile of BTK Inhibitors
| Inhibitor | Class | Off-Target Kinase Hits (>65% inhibition at 1 µM) | Key Off-Target Families | Notable Clinical Implications of Off-Targets |
| Ibrutinib | First-Generation (Covalent) | High (9.4% of kinome)[1] | TEC, EGFR, SRC, JAK[1] | Increased risk of atrial fibrillation, hypertension, bleeding, and diarrhea.[1] |
| Acalabrutinib | Second-Generation (Covalent) | Low (1.5% of kinome)[1] | Minimal TEC and EGFR inhibition[1] | Lower incidence of cardiovascular adverse events compared to ibrutinib.[1] |
| Zanubrutinib | Second-Generation (Covalent) | Moderate (4.3% of kinome)[1] | Less inhibition of TEC and EGFR than ibrutinib. | Favorable cardiac safety profile compared to ibrutinib. |
| Tolebrutinib | Second-Generation (Covalent) | Data suggests it is more selective than ibrutinib. | TEC family | Primarily investigated for multiple sclerosis. |
| Atuzabrutinib | Reversible | Highly selective with inhibition of a small subset of kinases at 1 µM. | Primarily TEC family | Potentially favorable safety profile with lower risk of certain off-target effects.[2] |
Table 2: Cross-Reactivity Profile of Selected BTK PROTAC Degraders
| Degrader | BTK Warhead | E3 Ligase Ligand | Key Cross-Reactivity Observations |
| This compound | BTK Ligand | CRBN | No publicly available kinome-wide cross-reactivity data. |
| MT-802 | Non-covalent BTK ligand | CRBN | Binds to fewer off-target kinases than ibrutinib.[3][4] Does not induce degradation of IKZF1 and IKZF3. |
| SJF620 | Non-covalent BTK ligand | CRBN (Lenalidomide analog) | Developed to improve the pharmacokinetic profile of MT-802. Cross-reactivity profile expected to be similar to MT-802. |
| NX-2127 | BTK Ligand | CRBN | In addition to BTK, it is designed to degrade the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] |
| RC-1 | Reversible covalent BTK binder | CRBN | Proteomic analysis showed RC-1 only degrades BTK and CSK.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the BTK signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified BTK Signaling Pathway and the Action of a PROTAC Degrader.
Caption: General Workflow for Assessing Kinase Inhibitor and Degrader Selectivity.
Experimental Protocols
A comprehensive assessment of a PROTAC degrader's cross-reactivity involves a multi-pronged approach, combining in vitro biochemical assays with cellular and proteome-wide analyses.
In Vitro Kinase Profiling (Radiometric Assay)
This method assesses the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test compound (e.g., this compound) stock solution in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or DMSO (vehicle control).
-
Allow for a pre-incubation period to permit compound binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the reaction for a defined period at room temperature.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Materials:
-
Cell line expressing the target protein (e.g., a B-cell lymphoma line for BTK).
-
Test compound.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).
-
-
Procedure:
-
Culture cells to the desired density.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Quantitative Proteomics for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of a degrader's selectivity.
-
Materials:
-
Cell line of interest.
-
Test compound and vehicle control.
-
Lysis buffer and reagents for protein extraction and digestion.
-
LC-MS/MS instrumentation.
-
Software for data analysis.
-
-
Procedure:
-
Treat cells with the test compound or vehicle at various concentrations and time points.
-
Harvest the cells and lyse them to extract total protein.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended).
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the mass spectrometry data to identify and quantify proteins.
-
Compare the protein abundance between the compound-treated and vehicle-treated samples to identify proteins that are downregulated (degraded).
-
Bioinformatic analysis can then be used to identify potential off-targets and affected pathways.
-
Conclusion
The development of PROTAC BTK degraders represents a significant advancement in the pursuit of more selective and effective therapies for B-cell malignancies and autoimmune diseases. While direct, comprehensive cross-reactivity data for every new degrader like this compound may not be immediately available, the methodologies outlined in this guide provide a robust framework for assessing their selectivity. The available data on other BTK degraders suggest a trend towards improved selectivity over first-generation inhibitors. As more data becomes public, a clearer picture of the cross-reactivity landscape of BTK PROTACs will emerge, further guiding the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling PROTAC BTK Degrader-12 (BGB-16673)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PROTAC BTK Degrader-12, also identified as BGB-16673. Given its nature as a potent, biologically active molecule designed to degrade Bruton's tyrosine kinase (BTK), stringent adherence to the following protocols is essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling Information
This compound is an investigational compound and should be handled as a potent pharmaceutical ingredient. While a specific Occupational Exposure Limit (OEL) has not been established, based on its mechanism of action and available clinical data, a high degree of caution is warranted. The information presented here is a synthesis of best practices for handling potent compounds and specific data where available. A Safety Data Sheet (SDS) for BGB-16673 is available from suppliers such as MedchemExpress and should be consulted as the primary source of safety information.[1]
Hazard Assessment and Occupational Exposure Banding
In the absence of a formal OEL, the principle of Occupational Exposure Banding (OEB) should be applied. PROTACs are designed to be highly potent, and clinical trial data for BGB-16673 in patients with B-cell malignancies show it to be biologically active at various dose levels.[2][3][4][5][6][7] Treatment-emergent adverse events have been observed, underscoring the need for robust containment.[2][3][4][5][7][8][9][10] Therefore, it is prudent to handle this compound in a high-containment facility, consistent with a high OEB category (e.g., OEB 4 or 5), until more specific data becomes available.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound; BGB-16673 | Internal Identification |
| CAS Number | 2736508-65-7 | MedchemExpress |
| Molecular Formula | C47H54N12O4 | MedchemExpress |
| Molecular Weight | 851.01 g/mol | MedchemExpress |
| Biological Target | Bruton's tyrosine kinase (BTK) | [1][11][7] |
| Mechanism of Action | Induces proteasomal degradation of BTK | [1][11][7] |
| Physical Form | Solid powder | Excenen PharmaTech |
| Storage (Solid) | -20°C for up to 2 years | MedchemExpress |
| Storage (in Solution) | -80°C for up to 6 months | MedchemExpress |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms. The goal is to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Solid Compound (Weighing, Aliquoting) | Compound in Solution |
| Primary Engineering Controls | Ventilated Balance Enclosure (VBE) or Glovebox | Certified Chemical Fume Hood |
| Respiratory Protection | N95 or higher rated respirator (if not in a closed system) | Not generally required if handled in a fume hood |
| Hand Protection | Double nitrile gloves, with regular changes | Double nitrile gloves |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Chemical splash goggles |
| Body Protection | Disposable, solid-front lab coat with tight cuffs; disposable sleeves | Lab coat; disposable sleeves as needed |
Operational Plans: Step-by-Step Guidance
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks within a designated containment area (e.g., a chemical fume hood).
-
Labeling : Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage : Store the compound in its original, tightly sealed container in a designated, secure, and ventilated cold storage location (-20°C for solid, -80°C for solutions).[1] Maintain an accurate inventory.
Weighing and Solution Preparation (Solid Compound)
This procedure must be performed within a primary engineering control such as a Ventilated Balance Enclosure (VBE) or an isolator/glovebox to minimize aerosol generation.
-
Preparation : Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) within the enclosure.
-
Weighing : Carefully weigh the desired amount of the solid compound. Use tools that minimize dust creation.
-
Dissolving : Add the solvent to the vial containing the weighed solid. Cap the vial securely and mix gently (e.g., by vortexing at a low speed) until fully dissolved.
-
Cleanup : Decontaminate all surfaces and equipment used. Dispose of contaminated disposables as potent compound waste.
Handling of Solutions
-
Work Area : All manipulations of solutions containing this compound should be performed in a certified chemical fume hood.
-
Aliquoting : When preparing smaller aliquots, work over a disposable, absorbent bench liner to contain any potential spills.
-
Sealing : Securely cap all vials and containers. Use parafilm for extra security if necessary.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, weigh papers, pipette tips, empty vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing the degrader in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps : Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
Decontamination and Final Disposal
-
Decontamination : Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces. A common procedure involves washing with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. The rinsate from the initial solvent wash should be collected as hazardous liquid waste.
-
Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge any material containing this compound down the drain.
Visual Guides
Caption: this compound mechanism of action.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. ashpublications.org [ashpublications.org]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
